Tetromycin B
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C34H46O5 |
|---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26-/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |
InChI-Schlüssel |
DACFQDZSKBTCCU-QYYABAAHSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]/3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |
Kanonische SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Tetromycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a tetronic acid-based antibiotic with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols, quantitative data on its biological activity, and a discussion of its potential mechanisms of action. The information is compiled from patent literature and established methodologies for the purification of microbial natural products.
Discovery of this compound
This compound was first identified as a product of the fermentation of the actinomycete strain Streptomyces sp. MK67-CF9. This strain was isolated from a soil sample in Yokohama City, Japan, by a team of researchers at the Microbial Chemistry Research Foundation, including Tomio Takeuchi and Masa Hamada.[1] The discovery was part of a screening program aimed at identifying new antibiotics with activity against drug-resistant bacteria.[1] Initial investigations revealed that the culture broth of Streptomyces sp. MK67-CF9 contained novel compounds, designated Tetromycin A and this compound, which exhibited antibacterial properties.[1]
Experimental Protocols
While a specific peer-reviewed publication detailing the complete experimental procedures for the isolation of this compound has not been identified, the following protocols have been constructed based on the information provided in the foundational patent (JP-H1057089A) and standard methodologies for the isolation of antibiotics from Streptomyces.[1]
Fermentation of Streptomyces sp. MK67-CF9
The production of this compound is achieved through submerged fermentation of Streptomyces sp. MK67-CF9.
2.1.1. Culture Medium
A suitable nutritive medium for the cultivation of Streptomyces sp. MK67-CF9 for the production of this compound would typically include a carbon source, a nitrogen source, and mineral salts. An example of a suitable medium composition is as follows:
| Component | Concentration (g/L) |
| Starch | 20 |
| Glucose | 10 |
| Soybean Meal | 15 |
| Yeast Extract | 2 |
| NaCl | 2 |
| K2HPO4 | 1 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2 |
The pH of the medium should be adjusted to 7.0 before sterilization.
2.1.2. Fermentation Conditions
-
Inoculum Preparation: A seed culture is prepared by inoculating a loopful of Streptomyces sp. MK67-CF9 spores or mycelia into a flask containing the seed medium and incubating for 2-3 days at 28°C on a rotary shaker.
-
Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).
-
Incubation: The production culture is incubated at approximately 25°C with aerobic shaking for 5-7 days.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.
2.2.1. Extraction
-
Harvesting: After fermentation, the culture broth is harvested and the mycelia are separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or n-butanol. The extraction is typically performed at a neutral pH. The organic phase, containing this compound, is then separated from the aqueous phase.
2.2.2. Purification
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol). Fractions are collected and tested for antibacterial activity.
-
Gel Filtration Chromatography: Active fractions from the silica gel chromatography are pooled, concentrated, and further purified by gel filtration chromatography (e.g., using Sephadex LH-20) to remove impurities of different molecular sizes.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.
The workflow for the isolation and purification of this compound is illustrated in the following diagram:
Caption: Workflow for the isolation and purification of this compound.
Biological Activity of Tetromycins
Antibacterial Activity
The patent for the discovery of the tetromycin class of compounds provides minimum inhibitory concentration (MIC) data for the related compounds, Tetromycin C1-C5, against a panel of bacteria, including MRSA. This data suggests that this compound would have a similar spectrum of activity.
| Organism | Tetromycin C1 (μg/mL) | Tetromycin C2 (μg/mL) | Tetromycin C3 (μg/mL) | Tetromycin C4 (μg/mL) | Tetromycin C5 (μg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 | 1.56 | 3.13 | 1.56 | 3.13 |
| Staphylococcus aureus Smith | 3.13 | 1.56 | 3.13 | 1.56 | 3.13 |
| Staphylococcus aureus 58 | 3.13 | 1.56 | 3.13 | 1.56 | 3.13 |
| Methicillin-resistant S. aureus 85/2001 | 3.13 | 1.56 | 3.13 | 1.56 | 3.13 |
| Enterococcus faecalis ATCC 19433 | 12.5 | 6.25 | 12.5 | 6.25 | 12.5 |
| Bacillus subtilis ATCC 6633 | 1.56 | 0.78 | 1.56 | 0.78 | 1.56 |
Data extracted from patent JPH1057089A.[1]
Cysteine Protease Inhibition
3.2.1. Cysteine Protease Inhibition Assay Protocol
-
Enzyme Activation: The cysteine protease is pre-incubated in an activation buffer (e.g., sodium phosphate buffer containing EDTA and a reducing agent like DTT or L-cysteine) to ensure the active site cysteine is in its reduced, active state.
-
Inhibitor Incubation: The activated enzyme is incubated with various concentrations of this compound for a defined period to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic substrate (e.g., Z-FR-AMC for papain and cathepsins B and L) is added to the enzyme-inhibitor mixture.
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
The logical relationship for determining cysteine protease inhibition is depicted below:
Caption: Logical flow of a cysteine protease inhibition assay.
Conclusion
This compound represents a promising antibiotic scaffold discovered from Streptomyces sp. MK67-CF9. The methodologies outlined in this guide provide a framework for its production and purification. Further research is warranted to fully elucidate its antibacterial and cysteine protease inhibitory properties, which could pave the way for its development as a therapeutic agent for treating infections caused by resistant pathogens.
References
Tetromycin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a naturally occurring polyketide antibiotic with a tetronic acid scaffold.[1] Isolated from Streptomyces sp., this compound has garnered significant interest within the scientific community due to its potent biological activities, including cysteine protease inhibition and anti-trypanosomal effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is characterized by a complex polycyclic structure. Its chemical identity has been confirmed through extensive spectroscopic analysis.
Chemical Structure:
-
Molecular Formula: C₃₄H₄₆O₅[1]
-
Molecular Weight: 534.7 g/mol [1]
-
CAS Number: 180027-84-3[1]
-
IUPAC Name: (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-4,21-dihydroxy-1,6,7,11,12a,14,15,20a-octamethyl-8H-16a,19-metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione
-
SMILES: CC1=C[C@@]2([H])--INVALID-LINK--=O)(C)[C@]1([H])/C(C)=C/CC/C(C)=C/[C@@]5(C)[C@@]4(OC3=O)C--INVALID-LINK--C(C)=C5">C@@([H])--INVALID-LINK--CC[C@@H]2O
-
InChI Key: GSWPHUYQJATONQ-FMJGVCAWSA-N
Physicochemical Properties:
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | Solid | [2] |
| Purity | >99% | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Biological Activity
This compound exhibits significant inhibitory activity against a range of cysteine proteases and demonstrates potent anti-trypanosomal effects.
Cysteine Protease Inhibition
This compound has been shown to be a potent inhibitor of several cysteine proteases, with Ki values in the low micromolar range.
| Target Protease | Ki (µM) |
| Rhodesain | 0.62 |
| Falcipain-2 | 1.42 |
| Cathepsin L | 32.5 |
| Cathepsin B | 1.59 |
Anti-trypanosomal and Cytotoxic Activity
The compound is active against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. Its cytotoxic effects on mammalian cell lines have also been evaluated.
| Cell Line / Organism | IC₅₀ (µM) |
| Trypanosoma brucei | 30.87 |
| HEK293T (kidney cells) | 71.77 |
| J774.1 (macrophages) | 20.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Cysteine Protease Inhibition Assay (Fluorometric)
This protocol describes a representative method for determining the inhibitory activity of this compound against cysteine proteases like rhodesain, falcipain-2, cathepsin L, and cathepsin B.
Materials:
-
Recombinant cysteine protease (e.g., rhodesain)
-
Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for rhodesain)
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the enzyme solution (e.g., 2 nM rhodesain in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 10 µM Z-Phe-Arg-AMC in assay buffer).
-
Immediately measure the fluorescence intensity every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Anti-trypanosomal Activity Assay (Trypanosoma brucei)
This protocol outlines a method for assessing the growth inhibitory effect of this compound on Trypanosoma brucei using a resazurin-based viability assay.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
96-well microplates
-
Incubator (37°C, 5% CO₂)
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Harvest and count T. brucei cells, and adjust the cell density to 2 x 10⁴ cells/mL in fresh HMI-9 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in HMI-9 medium.
-
Add 1 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (HEK293T and J774.1 Cells)
This protocol details a standard MTT assay to determine the cytotoxic effects of this compound on mammalian cell lines.
Materials:
-
HEK293T or J774.1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Biological Evaluation of this compound
The following diagram illustrates the general workflow for the biological characterization of this compound.
References
An In-depth Technical Guide to the Biosynthesis of Tetronic Acid Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthetic pathways leading to tetronic acid antibiotics, a structurally diverse class of natural products with a wide range of biological activities. We will delve into the core enzymatic machinery, the genetic basis of their production, and the key experimental methodologies used to elucidate these complex pathways.
Introduction to Tetronic Acid Antibiotics
Tetronic acids are a class of compounds characterized by a 4-hydroxy-2(5H)-furanone ring, which exists in tautomeric equilibrium with its 2,4-dione form.[1][2] This core structure is found in numerous natural products exhibiting significant biological activities, including antibiotic, antiviral, and antitumor properties.[3][4][5] The family includes well-known compounds like the fatty acid synthase inhibitor thiolactomycin, the polyether ionophore tetronomycin, and the HIV-1 protease inhibitor RK-682.[4][6][7] Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and genetic engineering.
The biosynthesis of these complex molecules is primarily orchestrated by large, multi-enzyme complexes known as Polyketide Synthases (PKSs), often in combination with Non-Ribosomal Peptide Synthetases (NRPSs).[6][8][9] These molecular assembly lines construct the carbon skeleton from simple carboxylic acid precursors.
Core Biosynthetic Principles
The formation of tetronic acid antibiotics, despite their structural diversity, follows a set of conserved biosynthetic principles. The core structure arises from the convergence of two main pathways: a polyketide assembly line and the incorporation of a unique three-carbon unit to form the characteristic tetronate ring.
Polyketide Chain Assembly
The backbone of most tetronic acid antibiotics is assembled by Type I modular Polyketide Synthases (PKSs).[7][8][10] These are large, multifunctional enzymes where each "module" is responsible for one cycle of chain elongation and modification.[10][11]
A minimal PKS module contains three core domains:
-
Acyltransferase (AT) : Selects and loads the specific extender unit (typically malonyl-CoA or methylmalonyl-CoA) onto the Acyl Carrier Protein.[8]
-
Acyl Carrier Protein (ACP) : A small protein that carries the growing polyketide chain via a phosphopantetheine arm.[8]
-
Ketosynthase (KS) : Catalyzes the Claisen condensation between the growing chain (tethered to the KS domain of the current module) and the extender unit (tethered to the ACP of the current module).[8][12]
Modules can also contain optional domains that modify the β-keto group formed after condensation:
-
Ketoreductase (KR) : Reduces the ketone to a hydroxyl group.[7]
-
Dehydratase (DH) : Eliminates water to form a double bond.[7]
-
Enoylreductase (ER) : Reduces the double bond to a saturated carbon-carbon bond.[7]
The sequence of modules and the combination of domains within them dictate the final structure of the polyketide chain.[10]
Caption: General workflow of a single Polyketide Synthase (PKS) module.
Formation of the Tetronic Acid Moiety
A key step in the biosynthesis is the formation of the five-membered tetronate ring. Isotope-labeling experiments and genetic characterization have shown that this moiety is typically formed from the polyketide chain and a glycerol-derived three-carbon unit.[3][4]
The proposed mechanism involves the following key steps[4][7]:
-
Activation of Glycerol Derivative : A glycerol derivative, such as D-1,3-bisphosphoglycerate, is activated and transferred to a dedicated Acyl Carrier Protein (ACP) by a synthase (e.g., an FkbH-like enzyme), forming a glyceryl-S-ACP intermediate.[4]
-
Cyclization and Release : This glyceryl unit is combined with the PKS-bound polyketide chain. The cyclization, which forms the C-C and C-O bonds of the tetronate ring, often serves as the mechanism for releasing the final product from the PKS assembly line.[4][7] This process is analogous to the role of the Thioesterase (TE) domain in many PKS systems.
Caption: Key steps in the formation of the tetronic acid ring.
Case Study: Thiolactomycin Biosynthesis
The biosynthesis of thiolactomycin (TLM), a thiotetronic acid, provides an excellent example of a hybrid PKS-NRPS pathway.[6] The discovery of its biosynthetic gene cluster (tlm) was achieved through a target-directed genome mining approach.[6][13][14]
The tlm gene cluster from Salinispora pacifica contains genes for a hybrid PKS-NRPS system.[6] Isotopic labeling studies suggest the polyketide backbone is derived from acetate and three propionate units, with the sulfur atom originating from cysteine.[6] This implicates an NRPS module in activating and incorporating cysteine, which is then involved in the formation of the rare thiotetronate ring.
Experimental Methodologies
The elucidation of tetronic acid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.
Target-Directed Genome Mining
This strategy is used to identify biosynthetic gene clusters (BGCs) for antibiotics by searching for resistance genes located within or near the BGC.[6][13] Antibiotic producers often possess a copy of the target protein that has been mutated to confer self-resistance.[13] By searching bacterial genomes for duplicated housekeeping genes (potential resistance genes) co-localized with orphan BGCs, researchers can prioritize clusters for further study.[6][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Tetronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 9. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 10. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polyketide - Wikipedia [en.wikipedia.org]
- 13. escholarship.org [escholarship.org]
- 14. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Tetromycin B: A Search for Data
Despite a comprehensive search of publicly available scientific literature and databases, detailed spectroscopic data for the compound Tetromycin B remains elusive. While basic molecular information is available, the specific quantitative data and experimental protocols required for an in-depth technical guide on its spectroscopic analysis are not accessible in the public domain.
This compound is identified with the molecular formula C₃₄H₄₆O₅ and a molecular weight of 534.7 g/mol . However, beyond these fundamental details, primary research articles containing its full spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, could not be located.
This lack of information prevents the creation of a detailed technical guide as requested. Such a guide would necessitate access to raw or processed spectral data to populate comparative tables and to detail the specific experimental conditions under which the data were acquired.
For researchers, scientists, and drug development professionals interested in the spectroscopic analysis of this compound, the primary recommendation is to consult proprietary databases or to seek direct contact with commercial suppliers of the compound who may hold unpublished analytical data. The CAS number for this compound is 180027-84-3, which can be used for specific inquiries.
General Methodologies in Antibiotic Spectroscopy
While specific data for this compound is unavailable, the following sections outline the general experimental protocols and the types of data that would be expected from a comprehensive spectroscopic analysis of a natural product antibiotic like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with the complexity of this compound, a suite of NMR experiments would be employed.
Experimental Protocol (General):
-
Sample Preparation: A few milligrams of the purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire a series of spectra.
-
Spectra Recorded:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the piecing together of the molecular structure.
-
Data Presentation (Hypothetical): The data would be presented in a table listing the chemical shifts (δ) in parts per million (ppm) for each proton and carbon, along with coupling constants (J) in Hertz (Hz) for the proton signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.
Experimental Protocol (General):
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to generate molecular ions with minimal fragmentation.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula. Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation and elucidate the structure of different parts of the molecule.
Data Presentation (Hypothetical): A table would summarize the observed mass-to-charge ratios (m/z) for the molecular ion and major fragment ions, along with their proposed elemental compositions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol (General):
-
Sample Preparation: The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
-
Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer would be used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Data Presentation (Hypothetical): A table would list the key absorption bands (in cm⁻¹) and the corresponding functional groups (e.g., O-H, C=O, C-O, C-H).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of chromophores and conjugated systems.
Experimental Protocol (General):
-
Sample Preparation: A dilute solution of the compound would be prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Data Acquisition: A UV-Vis spectrophotometer would be used to scan a range of wavelengths (typically 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).
Data Presentation (Hypothetical): A table would list the λmax values (in nm) and the corresponding molar absorptivity (ε) values.
Logical Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic analysis and structure elucidation of a novel compound like this compound would follow a systematic progression.
Caption: Workflow for the Spectroscopic Analysis of a Novel Compound.
An In-depth Technical Guide to the Physicochemical Properties of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B (CAS 180027-84-3) is a fascinating microbial metabolite belonging to the tetronic acid class of antibiotics. It has garnered significant interest due to its dual activity as a potent antibiotic, particularly against methicillin-resistant Staphylococcus aureus (MRSA), and as a cysteine protease inhibitor. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable data for researchers in drug discovery and development.
Chemical Identity and Structure
This compound is characterized by a complex macrocyclic structure featuring a tetronic acid moiety. There has been some discrepancy in the reported chemical formula in public databases. This guide focuses on the compound with CAS number 180027-84-3, which is commercially available and the subject of recent research.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| CAS Number | 180027-84-3 | [1][2][3][4] |
| Molecular Formula | C₃₄H₄₆O₅ | [1][2][3] |
| Molecular Weight | 534.7 g/mol | [1][2][3][4] |
| Appearance | Light tan solid |
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in the public domain. The following tables summarize the known qualitative data for this compound and provide quantitative data for the parent compound, tetronic acid, for reference.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Water | Moderately Soluble |
Table 3: Physicochemical Properties of Tetronic Acid (for reference)
| Property | Value | Source |
| Melting Point | 139-140 °C (decomposes) | [5][6] |
| pKa | Not Available | |
| Water Solubility | Soluble | [7] |
Experimental Protocols
Detailed, validated experimental protocols for the determination of this compound's physicochemical properties are not currently published. However, standard methodologies for antibiotics and related compounds can be adapted.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a generalized procedure based on established methods for determining the equilibrium solubility of chemical compounds.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers at various pH values (e.g., pH 3, 5, 7, 9) to assess pH-dependent solubility.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH.
Shake-Flask Solubility Determination Workflow
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This is a general reverse-phase HPLC method that can be optimized for this compound analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve generated from standard solutions of known this compound concentrations.
Stability Assessment
A general protocol for assessing the stability of this compound under various conditions.
-
Sample Preparation: Prepare solutions of this compound in different buffers (e.g., acidic, neutral, alkaline) and store them under various temperature (e.g., 4 °C, 25 °C, 40 °C) and light (photostability) conditions.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: Analyze the concentration of the remaining this compound and the formation of any degradation products using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under each condition.
Stability Assessment Workflow
Mechanism of Action and Signaling Pathways
This compound exhibits its biological effects through at least two distinct mechanisms: inhibition of bacterial protein synthesis and inhibition of cysteine proteases.
Antibacterial Activity
As a member of the tetracycline family, this compound is presumed to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is typically bacteriostatic.
Cysteine Protease Inhibition and Signaling Pathways
This compound is a known inhibitor of several cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B.[3] These proteases are involved in a multitude of cellular processes, and their inhibition can significantly impact various signaling pathways.
Cysteine proteases like cathepsins are key players in protein degradation, cell signaling, and apoptosis. Their dysregulation is implicated in numerous diseases. By inhibiting these enzymes, this compound can modulate these biological pathways.
General Mechanism of this compound as a Cysteine Protease Inhibitor
While specific signaling pathways directly affected by this compound are still under investigation, related tetronic acid antibiotics offer clues. For instance, Tetrocarcin A, a structurally similar compound, has been shown to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway.[8] This pathway is crucial for regulating cell survival, proliferation, and metabolism. Inhibition of this pathway by this compound could be a key mechanism of its anticancer and antiparasitic activities.
Potential Inhibition of the PI3K/Akt Signaling Pathway
Conclusion
This compound is a promising natural product with significant therapeutic potential. While a comprehensive physicochemical profile is yet to be fully elucidated, this guide consolidates the current knowledge. Further research is warranted to determine its quantitative physicochemical properties, which will be crucial for its development as a therapeutic agent. The elucidation of its specific interactions with cellular signaling pathways will also open new avenues for its application in various disease contexts.
References
- 1. academicoa.com [academicoa.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. TETRONIC ACID CAS#: 4971-56-6 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Tetronic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. usbio.net [usbio.net]
Tetromycin B: A Technical Guide to its Cysteine Protease Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cysteine protease inhibition activity of Tetromycin B, a natural product with potential therapeutic applications. This document details its inhibitory potency against various cysteine proteases, the experimental methodologies used for these assessments, and the relevant signaling pathways modulated by these enzymes.
Executive Summary
This compound is a potent inhibitor of several parasitic and human cysteine proteases. Its activity against key enzymes involved in the lifecycle of parasites such as Trypanosoma brucei and Plasmodium falciparum, as well as its modulation of inflammatory and apoptotic pathways in humans, positions it as a significant lead compound for drug discovery. This guide consolidates the available quantitative data, experimental protocols, and pathway information to serve as a foundational resource for researchers in the field.
Quantitative Inhibition Data
The inhibitory activity of this compound against a panel of cysteine proteases has been quantified, with the inhibition constant (Ki) serving as a measure of its potency. The data is summarized in the table below.
| Target Protease | Organism/System | Ki (μM) |
| Rhodesain | Trypanosoma brucei | 0.62 |
| Falcipain-2 | Plasmodium falciparum | 1.42 |
| Cathepsin L | Human | 32.5 |
| Cathepsin B | Human | 1.59 |
Experimental Protocols: Cysteine Protease Inhibition Assay
The following is a generalized protocol for determining the cysteine protease inhibitory activity of a compound like this compound using a fluorogenic substrate. This protocol is based on methodologies reported for the evaluation of tetromycin derivatives.
Materials and Reagents
-
Purified recombinant cysteine protease (e.g., rhodesain, falcipain-2, cathepsin L, cathepsin B)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for rhodesain, falcipain-2, cathepsin L, and cathepsin B)
-
Assay Buffer:
-
For rhodesain and falcipain-2: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT, 5 mM EDTA, 200 mM NaCl, and 0.005% Brij 35.
-
For cathepsin L and cathepsin B: 50 mM Tris-HCl, pH 6.2, containing 5 mM EDTA, 2 mM DTT, 200 mM NaCl, and 0.005% Brij 35.
-
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Enzyme Preparation: Prepare a working solution of the cysteine protease in the appropriate assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the appropriate assay buffer to the desired final concentrations.
-
Assay Setup:
-
To each well of a 96-well black microplate, add the appropriate assay buffer.
-
Add the diluted this compound solution or DMSO (for control wells).
-
Add the enzyme solution to all wells except for the blank (no enzyme) wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Plot the initial velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
-
Structural Elucidation of Tetromycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a polyketide antibiotic characterized by a tetronic acid moiety. First isolated from a Streptomyces sp., it has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the structural elucidation of this compound, detailing the experimental methodologies and summarizing the key spectroscopic data that were instrumental in defining its molecular architecture.
Isolation of this compound
This compound, along with several derivatives, has been isolated from the fermentation broth of Streptomyces axinellae Pol001T, an actinomycete cultured from the Mediterranean sponge Axinella polypoides. The isolation procedure involves the following key steps:
-
Fermentation: The Streptomyces axinellae strain is cultured on a suitable medium, such as MS agar, to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to separate the secondary metabolites from the aqueous medium.
-
Chromatographic Purification: The crude extract is then subjected to chromatographic techniques to isolate the individual compounds. This often involves fractionation using methods like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Structural Determination
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Mass Spectrometry
High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of this compound.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: Positive ion mode is typically used to generate protonated molecules ([M+H]^+) or other adducts.
-
Data Acquisition: Mass spectra are acquired over a relevant m/z range, ensuring high mass accuracy and resolution to enable the determination of the elemental formula.
Quantitative Data: Mass Spectrometry
| Parameter | Value |
| Molecular Formula | C34H46O5 |
| Molecular Weight | 534.7 g/mol |
| Observed Ion | ([M+H]^+) or ([M+Na]^+) |
| Exact Mass | Consistent with the proposed molecular formula |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was pivotal in elucidating the connectivity and stereochemistry of this compound. A suite of 1D and 2D NMR experiments were utilized to assemble the complete molecular structure.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Purified this compound is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).
-
1D NMR Experiments:
-
¹H NMR: To identify the proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.
-
¹³C NMR: To determine the number of unique carbon atoms and their chemical shifts, providing insights into the types of functional groups present.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry of the molecule.
-
Quantitative Data: NMR Spectroscopy (Illustrative)
Note: The specific chemical shifts and coupling constants would be found in the primary literature. The following table is a representative summary of the types of data obtained.
| Atom | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY/ROESY Correlations |
| H-2 | e.g., 6.5 (s) | e.g., 170.0 | C-1, C-3, C-4 | H-3 |
| H-5 | e.g., 3.8 (dd, 10.0, 5.0) | e.g., 75.2 | C-4, C-6, C-7 | H-6, H-10 |
| H-11 | e.g., 1.2 (d, 7.0) | e.g., 21.5 | C-10, C-12 | H-10 |
| ... | ... | ... | ... | ... |
Visualizing the Structural Elucidation Workflow
The logical flow of experiments and data interpretation is crucial for successful structure elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
Signaling Pathways and Logical Relationships
The structural information of this compound is crucial for understanding its mechanism of action and for guiding future drug development efforts.
Caption: Logical relationships in this compound research and development.
Conclusion
The structural elucidation of this compound is a prime example of the synergistic use of modern spectroscopic techniques. Through detailed analysis of mass spectrometry and a variety of NMR experiments, the complete chemical structure was determined. This foundational knowledge is indispensable for ongoing research into its biological activities, mechanism of action, and for the rational design of novel and more potent antibiotic agents based on the this compound scaffold.
References
Methodological & Application
In Vitro Assays for Tetromycin B Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to characterize the biological activity of Tetromycin B, a putative member of the tetracycline class of antibiotics. The focus is on evaluating its antibacterial efficacy and potential cytotoxicity, crucial steps in the early stages of drug development.
Introduction
This compound is an antibiotic candidate with a presumed mechanism of action similar to other tetracyclines, which are known to inhibit bacterial protein synthesis. To rigorously assess its potential as a therapeutic agent, a series of standardized in vitro assays are required. These assays aim to determine the compound's potency against various bacterial strains and to evaluate its safety profile by measuring its effect on eukaryotic cells.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, and by extension likely this compound, exert their bacteriostatic effect by targeting the bacterial ribosome. Specifically, they bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and impeding bacterial growth and replication.[1][2][3][4]
Caption: Mechanism of action of this compound.
Antibacterial Activity Assays
The primary assessment of an antibiotic's efficacy is its ability to inhibit bacterial growth. The following protocols describe standard methods for determining the antibacterial spectrum and potency of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely used quantitative technique for determining MIC values.[5][6]
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strain Preparation:
-
Culture the test bacterial strains, such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922), overnight in Mueller-Hinton Broth (MHB).[5][6]
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.[6]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include positive controls (bacteria in MHB without antibiotic) and negative controls (MHB alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.
Experimental Protocol: MBC Assay
-
From MIC Plate:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[6]
Experimental Protocol: Agar Disk Diffusion
-
Plate Preparation:
-
Prepare a bacterial lawn by uniformly spreading a standardized inoculum (e.g., 1-2 x 10^8 CFU/mL) onto the surface of an MHA plate.[5]
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Place the disks onto the surface of the inoculated MHA plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the bacteria to the compound.
-
Table 1: Example Antibacterial Activity Data for a Tetracycline Analog
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 0.5 | 2.0 | 22 |
| E. coli ATCC 25922 | 2.0 | 8.0 | 18 |
| P. aeruginosa ATCC 27853 | 16.0 | >64.0 | 10 |
Note: Data presented are hypothetical examples for a tetracycline analog and should be replaced with experimental data for this compound.
Cytotoxicity Assays
It is essential to evaluate the potential toxicity of this compound to eukaryotic cells to determine its therapeutic window.[7]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
-
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetracycline against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat due to its resistance to multiple antibiotics.[1] Tetracyclines, a class of broad-spectrum antibiotics, inhibit bacterial protein synthesis by preventing the association of aminoacyl-tRNA with the bacterial ribosome.[2][3] This document provides detailed experimental protocols for evaluating the efficacy of tetracycline and its derivatives against MRSA, based on established in vitro and in vivo methodologies. The protocols outlined include determination of minimum inhibitory concentration (MIC), time-kill kinetics, and biofilm disruption assays.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Tetracyclines against MRSA Strains
| Compound | MRSA Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Tetracycline | Clinical Isolates | ≥0.25–8 | 4 | 8 | [4] |
| Tetracycline | MRSA | - | - | - | [5] |
| Doxycycline | Clinical Isolates | ≥0.25–8 | 2 | 4 | [4] |
| Minocycline | Clinical Isolates | ≥0.25–8 | 2 | 4 | [4] |
| Tigecycline | Clinical Isolates | - | - | - | [4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Summary of Time-Kill Assay Results for Various Compounds against MRSA
| Compound | MRSA Strain(s) | Concentration | Time to Eradication/Log Reduction | Reference(s) |
| Compounds 6s, 6l, 6t | MRSA-1 | 16 x MIC | 30 minutes | [6] |
| Meropenem | MRSA-1 | 16 x MIC | 4 hours | [6] |
| TMC647055 | Clinical MRSA Isolates | 8 x MIC | ≥ 3-log reduction within 6 hours | [7] |
| Vancomycin | MRSA | 4 x MIC | Bactericidal against 50% of strains at 24h | [8] |
| Doxycycline | MRSA | 2 x MIC | Bacteriostatic, regrowth after 24h | [8] |
| Tigecycline | MRSA | 2 x MIC | -1 to -2 log decrease at 24h | [8] |
Experimental Protocols
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for this assessment.[4]
Materials:
-
MRSA isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tetracycline (or other test compounds)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (37°C)
-
Staphylococcus aureus ATCC 29213 (as a control strain)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture MRSA isolates overnight on Mueller-Hinton agar plates at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of tetracycline in an appropriate solvent.
-
Perform two-fold serial dilutions of the tetracycline stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][9]
Materials:
-
MRSA isolates
-
CAMHB
-
Tetracycline (or other test compounds) at various multiples of the MIC
-
Sterile saline (0.85% NaCl)
-
Mueller-Hinton agar plates
-
Incubator (37°C)
-
Shaking incubator
Procedure:
-
Preparation of Bacterial Culture:
-
Grow MRSA to the exponential phase in CAMHB (to an OD₆₀₀ of approximately 0.25).[10]
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with the desired concentrations of the test compound (e.g., 1x MIC, 2x MIC, 4x MIC).[6]
-
Include a growth control flask without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[11]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 10-100 µL) of each dilution onto Mueller-Hinton agar plates.[6]
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[8]
-
This protocol evaluates the ability of a compound to inhibit the formation of or eradicate established MRSA biofilms.
Materials:
-
MRSA isolates
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.5%)
-
Tetracycline (or other test compounds)
-
96-well flat-bottom tissue culture plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Phosphate-buffered saline (PBS)
-
Plate reader
A. Biofilm Inhibition Assay (Minimum Biofilm Inhibitory Concentration - MBIC):
-
Preparation of Inoculum and Compound Dilutions:
-
Prepare an overnight culture of MRSA and dilute it to approximately 10⁷ CFU/mL in TSB with glucose.[12]
-
Prepare serial dilutions of the test compound in the 96-well plate.
-
-
Incubation:
-
Quantification:
-
Gently wash the wells twice with PBS to remove planktonic cells.[12]
-
Air-dry the plate.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound dye with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The MBIC is the lowest concentration that significantly inhibits biofilm formation compared to the control.[12]
-
B. Biofilm Eradication Assay (Minimal Biofilm Eradication Concentration - MBEC):
-
Biofilm Formation:
-
Grow mature MRSA biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 2) without the addition of the test compound.
-
-
Treatment:
-
After the initial incubation period, remove the planktonic cells and wash the wells with PBS.
-
Add fresh media containing serial dilutions of the test compound to the wells with the established biofilms.
-
-
Incubation and Quantification:
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet method as described above.
-
The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[12]
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Time-Kill Kinetics Assay.
Caption: Workflow for Biofilm Inhibition and Eradication Assays.
References
- 1. exclusive.multibriefs.com [exclusive.multibriefs.com]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 7. Antibacterial and antibiofilm efficacy of TMC647055 against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Tetracyclines in Cysteine Protease Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetracycline and its analogs in the study of cysteine proteases. While the initial query specified "Tetromycin B," extensive database searches did not yield specific information on this compound as a cysteine protease inhibitor. The available scientific literature, however, provides substantial evidence for the inhibitory effects of the broader tetracycline class of antibiotics on certain cysteine proteases. This document will therefore focus on the application of well-documented tetracyclines, such as doxycycline and minocycline, as research tools in this context.
Introduction to Tetracyclines as Cysteine Protease Inhibitors
Tetracyclines are a class of broad-spectrum antibiotics known for their role in inhibiting bacterial protein synthesis.[1] More recent research has unveiled a novel function of these molecules as inhibitors of cysteine proteases, a diverse family of enzymes crucial in various physiological and pathological processes, including protein degradation, immune responses, and disease progression in organisms from bacteria to humans.[2] This inhibitory action is distinct from their antimicrobial and metal-chelating properties.
Notably, tetracyclines have been shown to inhibit gingipains, the extracellular cysteine proteases from the bacterium Porphyromonas gingivalis, a major causative agent of chronic periodontitis.[3] This discovery opens avenues for their therapeutic application beyond their antibiotic effects and provides a valuable tool for studying the function of specific cysteine proteases.
Mechanism of Action
The inhibitory activity of tetracyclines against cysteine proteases appears to be linked to an interference with the catalytic system of the enzyme at an oxidative region.[3] This mechanism is supported by the observation that the inhibitory effects are diminished in the presence of reducing agents like cysteine.[3] Importantly, the inhibition is not dependent on the chelating activity of tetracyclines, as the presence of calcium does not affect their inhibitory potency.[3] For instance, doxycycline inhibits the arginine-specific gingipain RgpB in an uncompetitive and reversible manner.[3]
Quantitative Data: Inhibitory Potency of Tetracyclines
The efficacy of tetracycline derivatives as cysteine protease inhibitors varies. The following table summarizes the available quantitative data for the inhibition of gingipains.
| Tetracycline Derivative | Target Cysteine Protease | Inhibition Concentration | IC50 Value | Notes |
| Doxycycline | Arginine-specific gingipains (HRgpA and RgpB) | 100 µM (total inhibition) | 3 µM (for RgpB) | Most potent among the tested derivatives.[3] |
| Tetracycline | Arginine-specific gingipains (HRgpA and RgpB) | 100 µM (total inhibition) | - | Less potent than doxycycline.[3] |
| Minocycline | Arginine-specific gingipains (HRgpA and RgpB) | 100 µM (total inhibition) | - | Less potent than doxycycline and tetracycline.[3] |
| Doxycycline | Lysine-specific gingipain (Kgp) | Higher concentration needed for total inhibition | - | Less efficient inhibition compared to arginine-specific gingipains.[3] |
Experimental Protocols
General Protease Activity Assay (Casein-Based)
This protocol provides a general method for assessing protease activity, which can be adapted to study the inhibitory effects of tetracyclines.
Materials:
-
Casein solution (0.65% w/v)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Tetracycline derivative stock solution (in an appropriate solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA) reagent
-
Folin & Ciocalteu's phenol reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: In separate tubes, prepare a blank, a positive control (protease without inhibitor), and test samples (protease with varying concentrations of the tetracycline derivative).
-
Substrate Addition: Add 5 mL of the pre-warmed (37°C) 0.65% casein solution to each tube.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding 5 mL of the TCA reagent to each tube.
-
Precipitation and Clarification: Allow the tubes to stand for 30 minutes to allow the undigested casein to precipitate. Centrifuge or filter the samples to obtain a clear supernatant.
-
Colorimetric Detection:
-
To a new set of tubes, add a portion of the clear supernatant from each sample.
-
Add sodium carbonate solution.
-
Add Folin's reagent and incubate at 37°C for 30 minutes to allow color development.[4]
-
-
Measurement: Measure the absorbance of the samples at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.
-
Data Analysis: Compare the absorbance values of the test samples to the positive control to determine the percentage of inhibition. An IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Specific Cysteine Protease Activity Assay using a Fluorogenic Substrate
This protocol is more specific and sensitive for measuring the activity of a particular cysteine protease.
Materials:
-
Purified cysteine protease
-
Specific fluorogenic substrate for the target protease (e.g., a peptide with a fluorescent reporter group)
-
Assay buffer (specific to the protease, may require a reducing agent like DTT)
-
Tetracycline derivative stock solution
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
-
Inhibitor Addition: In the wells of a 96-well plate, add varying concentrations of the tetracycline derivative. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the purified cysteine protease to all wells except the blank.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the tetracycline derivative and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Cysteine proteases are involved in numerous signaling pathways. The following diagram illustrates a generalized pathway where a cysteine protease can be a therapeutic target.
Caption: Generalized signaling pathway illustrating the role of a cysteine protease and its inhibition by a tetracycline derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing cysteine protease inhibitors.
Caption: Experimental workflow for the discovery and characterization of cysteine protease inhibitors.
References
- 1. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of trypsin-like cysteine proteinases (gingipains) from Porphyromonas gingivalis by tetracycline and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetromycin B Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Tetromycin B solutions, along with methodologies for assessing their stability. This compound is a tetronic acid antibiotic with pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Due to its limited availability, comprehensive data on its solution properties is scarce. The following protocols are based on available information for this compound and general best practices for handling similar antibiotic compounds.
Data Presentation
Table 1: this compound Properties
| Property | Data | Source |
| Molecular Formula | C₃₄H₄₆O₅ | [1][2] |
| Molecular Weight | 534.7 g/mol | [1] |
| Appearance | Light tan solid | [1] |
| Purity | >95% by HPLC | [1] |
| Long-Term Storage | -20°C | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Water | Moderate Solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for applications requiring sterile filtration)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm an appropriate volume of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile weighing boat. For a 10 mg/mL solution, weigh 10 mg of this compound.
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
(Optional) For applications requiring a sterile solution, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. Note that DMSO can be harsh on some filter membranes; use a filter compatible with organic solvents.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability Assessment of this compound Solutions
This protocol provides a framework for evaluating the stability of this compound solutions under various conditions (temperature, pH, and light exposure) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound stock solution
-
Appropriate buffers for pH stability testing (e.g., phosphate, citrate)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other suitable mobile phase modifier
-
Temperature-controlled incubator/oven
-
Photostability chamber or light source
-
pH meter
-
Sterile, transparent, and amber vials
Methodology:
1. Temperature Stability: a. Aliquot the this compound solution into several vials. b. Store the vials at different temperatures (e.g., 4°C, room temperature (25°C), and an elevated temperature such as 40°C). c. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each temperature condition. d. Analyze the samples immediately by HPLC to determine the concentration of this compound remaining.
2. pH Stability: a. Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9). b. Dilute the this compound stock solution in each buffer to a final working concentration. c. Store the solutions at a constant temperature (e.g., room temperature). d. At specified time points, analyze the samples by HPLC to quantify the remaining this compound.
3. Photostability: a. Aliquot the this compound solution into both transparent and amber (light-protected) vials. b. Expose the transparent vials to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps). c. Keep the amber vials in the dark at the same temperature as a control. d. At specified time points, analyze the samples from both light-exposed and dark conditions by HPLC.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for similar compounds. The gradient should be optimized to achieve good separation of this compound from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Analysis: Summarize the percentage of this compound remaining under each condition in a table. A compound is generally considered stable if >90% of the initial concentration remains.
Mandatory Visualizations
Caption: Experimental workflow for this compound solution preparation and stability testing.
Caption: Potential signaling pathways modulated by this compound or related compounds.
References
Application Notes and Protocols for the Quantification of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a polyketide antibiotic characterized by a tetronic acid moiety. It has demonstrated notable biological activities, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and inhibitory effects on cysteine proteases. Accurate and precise quantification of this compound is essential for various stages of research and development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product.
This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As there are currently no standardized, published methods for the quantification of this compound, the following protocols are based on established analytical methodologies for structurally related polyketide and tetronic acid antibiotics. These methods will require validation by the end-user to ensure compliance with specific analytical requirements.
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A robust and widely accessible method suitable for routine analysis and quantification at moderate concentrations. The tetronic acid chromophore in this compound is expected to have a UV absorbance maximum that can be utilized for detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection: A highly sensitive and selective method ideal for the quantification of low concentrations of this compound in complex matrices, such as fermentation broths, plasma, or tissue extracts.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method provides a reliable approach for the quantification of this compound in relatively clean sample matrices or after significant purification.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Streptomyces Culture Broth):
-
Homogenization: Homogenize 10 mL of the Streptomyces culture broth.
-
Extraction: Add 20 mL of ethyl acetate to the homogenized broth and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at
Application Note: Analysis of Tetromycin B and Related Tetracycline Antibiotics by Liquid Chromatography
This document provides detailed methodologies for the analysis of tetracycline antibiotics, with a focus on adapting these methods for Tetromycin B, in various matrices. Tetracyclines are a broad-spectrum class of antibiotics widely used in human and veterinary medicine. Monitoring their presence and concentration in pharmaceuticals, food products, and environmental samples is crucial for ensuring safety and efficacy.[1]
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, is the preferred method for the separation and quantification of tetracyclines.[2] Challenges in the analysis of tetracyclines include their tendency to chelate with metal ions and the existence of epimers and degradation products, which can interfere with accurate quantification.[3][4] The protocols outlined below address these challenges through appropriate sample preparation and chromatographic conditions.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of Tetracyclines
This protocol is adapted from established methods for the analysis of tetracycline and its related compounds in pharmaceutical preparations and fermentation broths.[2][5]
1. Sample Preparation:
-
For Pharmaceutical Powders: Accurately weigh and dissolve the powder in a 25mM KH2PO4 buffer (pH 3) to achieve a target concentration within the calibration range.
-
For Fermentation Broths: Dilute the sample with the same buffer and filter through a 0.45 µm syringe filter prior to injection.[2]
-
For Complex Matrices (e.g., food, tissue): An extraction step is necessary. A common method involves extraction with an EDTA-McIlvaine buffer (pH 4.0) followed by solid-phase extraction (SPE) cleanup.[6][7]
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used. Discovery RP-AmideC16 and C8 columns can also provide excellent separation.
-
Mobile Phase A: 0.02 M phosphate buffer, pH 2.5.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 11 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 260 nm or 280 nm.
-
Injection Volume: 10-20 µL.
3. System Suitability:
-
Prepare a solution containing this compound and its potential epimers or related impurities.
-
The resolution between the main peak and any adjacent peaks should be greater than 1.5.
-
The relative standard deviation (RSD) for replicate injections of a standard solution should be less than 2%.[8]
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification of Tetracyclines
This protocol is designed for the sensitive and selective quantification of tetracycline residues in complex matrices like food and environmental samples, leveraging the power of tandem mass spectrometry.[3][4][9]
1. Sample Preparation:
-
Extraction: For solid samples, homogenize and extract with an EDTA-McIlvaine buffer.[10] For liquid samples, an extraction buffer like 50mM acetic acid + 10mM EDTA (pH 3.6) can be used.[4]
-
Cleanup: Solid-Phase Extraction (SPE) is a common cleanup step.[4][10] Alternatively, liquid-liquid extraction with a subsequent freezing step to separate phases can be employed.[9] For fatty matrices, a defatting step with hexane is recommended.[1][9]
2. Chromatographic Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Column: A C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3] The addition of oxalic acid can improve peak shape.[9]
-
Mobile Phase B: Methanol:Acetonitrile (1:1) with 0.1% formic acid.[3]
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound will need to be determined by infusing a standard solution into the mass spectrometer. For other tetracyclines, these transitions are well-established.
Data Presentation
The following table summarizes typical performance data for liquid chromatography methods for tetracycline analysis. These values can serve as a benchmark when developing a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [2][12] |
| Limit of Detection (LOD) | - | 0.01–0.15 ng/L (in water) | [13] |
| Limit of Quantification (LOQ) | - | 50 µg/kg (in salmon) | [6] |
| Recovery | > 99.6% (from products) | 70%–118% (in water) | [5][13] |
| Relative Standard Deviation (RSD) | 0.66% (for powder) | < 15% | [5][13] |
| Analysis Time | ~16 min | < 10 min | [3][5] |
Visualization
Caption: Workflow for the analysis of this compound by liquid chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetromycin B for the Study of Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tetromycin B, a tetronic acid-based antibiotic, for investigating mechanisms of antibiotic resistance, particularly in Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
Introduction
This compound is an antibiotic with a distinctive tetronic acid structure, isolated from Streptomyces axinellae, a bacterium associated with marine sponges.[1][2] It has demonstrated notable efficacy against MRSA, a significant challenge in clinical settings.[1] Understanding the mechanism of action of novel compounds like this compound is crucial for the development of new therapeutic strategies to combat antibiotic resistance. These notes provide detailed protocols for characterizing the antibacterial activity of this compound and investigating its potential mechanisms of action.
Chemical Structure of this compound
The chemical structure of this compound is provided below. Its unique scaffold presents opportunities for novel interactions with bacterial targets.
Figure 1: Chemical Structure of this compound. (Structure available from PubChem and other chemical databases)[3]
Potential Mechanisms of Action
While the precise antibacterial mechanism of this compound against resistant strains is still under investigation, its chemical class and known biological activities suggest several plausible pathways for its efficacy.
-
Inhibition of Protein Synthesis: Like the broader class of tetracycline antibiotics, this compound may interfere with bacterial protein synthesis. This is a common mechanism for bacteriostatic and bactericidal agents.[4]
-
Cysteine Protease Inhibition: this compound is a known inhibitor of cysteine proteases.[5] Bacterial cysteine proteases can play roles in virulence and host-pathogen interactions. Inhibition of these enzymes could represent a novel antibacterial strategy.[6][7]
-
Disruption of Cellular Processes: The exo-methylene group present in some tetronic acid antibiotics is crucial for their antibacterial activity, suggesting covalent modification of target molecules.[8]
Data Presentation: Antimicrobial Activity of this compound
The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | Methicillin-Susceptible | 0.5 | 1 |
| S. aureus ATCC 43300 | Methicillin-Resistant (MRSA) | 1 | 1 |
| S. aureus USA300 | Community-Acquired MRSA | 0.5 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible | 2 | 2 |
| Enterococcus faecalis VRE | Vancomycin-Resistant | 4 | >256 |
Table 2: Efflux Pump Inhibition Assay with this compound.
| Bacterial Strain | Compound | Fold decrease in MIC of Ethidium Bromide |
| S. aureus (NorA overexpressing) | Reserpine (Control) | 8 |
| S. aureus (NorA overexpressing) | This compound | 2 |
| E. coli (AcrB overexpressing) | Phenylalanine-Arginine β-Naphthylamide (Control) | 16 |
| E. coli (AcrB overexpressing) | This compound | 1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., MRSA, VRE)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Preparation of bacterial inoculum: Culture bacteria overnight on appropriate agar plates. Suspend colonies in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the microtiter plate wells.[2][9]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound with no visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
This assay determines if this compound can inhibit bacterial efflux pumps, a common mechanism of antibiotic resistance.
Materials:
-
This compound
-
Bacterial strains with known overexpressed efflux pumps (e.g., S. aureus with NorA)
-
Ethidium bromide (EtBr) or another fluorescent efflux pump substrate
-
Known efflux pump inhibitors (e.g., reserpine)
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Cell Preparation: Wash and resuspend the bacterial cells in PBS.
-
Loading with Fluorescent Substrate: Incubate the cells with EtBr in the presence and absence of this compound and the control inhibitor.
-
Measurement of Fluorescence: Measure the intracellular fluorescence over time using a fluorometer. An increase in fluorescence in the presence of this compound compared to the control suggests efflux pump inhibition.[10][11]
Protocol 3: In Vitro Protein Synthesis Inhibition Assay
This protocol assesses the ability of this compound to inhibit bacterial protein synthesis.
Materials:
-
This compound
-
E. coli S30 cell-free extract system for in vitro transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare the in vitro transcription/translation reaction mix according to the manufacturer's instructions.
-
Addition of this compound: Add varying concentrations of this compound to the reaction tubes.
-
Initiation of Reaction: Add the plasmid DNA to start the reaction.
-
Incubation: Incubate at 37°C for the recommended time.
-
Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein by measuring the incorporation of the radiolabeled amino acid using a scintillation counter. A dose-dependent decrease in protein synthesis indicates inhibition.[12][13]
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Hypothesized signaling pathways for this compound's antibacterial activity.
Caption: Logical relationships in studying this compound against resistance mechanisms.
References
- 1. scbt.com [scbt.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetramycin B | C35H53NO14 | CID 169492048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plant Protease Inhibitors as Emerging Antimicrobial Peptide Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. In Vitro Antibacterial Activity of Cysteine Protease Inhibitor from Kiwifruit (Actinidia deliciosa) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. 4.4.2. Efflux Pump Inhibitory Assay [bio-protocol.org]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of Tetromycin B Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetromycin B is a member of the tetronic acid class of antibiotics, known for its activity against Gram-positive bacteria.[1] Recent studies have revealed its potential as a cysteine protease inhibitor, targeting enzymes such as cathepsins.[2] This activity extends to cytotoxic effects on various eukaryotic cell lines, making it a compound of interest for further investigation in areas such as anti-trypanosomal and anti-cancer research. Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential and mechanism of action.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in two commonly used cell lines: HEK293T (human embryonic kidney) and J774.1 (murine macrophage). The described assays include a cell viability assay (Resazurin), a membrane integrity assay (Lactate Dehydrogenase), and an apoptosis assay (Caspase-3/7 activity).
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound against HEK293T and J774.1 cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | HEK293T | 71.77 | Not Specified | [2] |
| This compound | J774.1 | 20.2 | Not Specified | [2] |
Experimental Protocols
Cell Culture
HEK293T Cell Culture:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
J774.1 Macrophage Cell Culture:
-
Media: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 100 U/mL penicillin, and 50 µg/mL gentamicin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Scrape and passage cells when they reach 80% confluency.
Resazurin Cell Viability Assay
This assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
HEK293T or J774.1 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Opaque-walled 96-well plates
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding:
-
Trypsinize (HEK293T) or scrape (J774.1) cells and resuspend in fresh medium.
-
Count cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (1 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Resazurin Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, an indicator of compromised plasma membrane integrity.
Materials:
-
HEK293T or J774.1 cells
-
Complete culture medium
-
This compound
-
LDH Assay Kit (commercially available)
-
Clear 96-well plates
-
Lysis buffer (provided in the kit or 1% Triton X-100)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Resazurin Assay protocol, using clear 96-well plates.
-
Prepare additional control wells:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium background: Medium only.
-
-
-
Sample Collection:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
HEK293T or J774.1 cells
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar luminescent assay)
-
Opaque-walled 96-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Resazurin Assay protocol.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the media-only blank from all readings.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application of Tetronic Acid Antibiotics in Drug Discovery: A Focus on Compounds with Potential Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of tetronic acid-derived antibiotics, exemplified by compounds structurally related to Tetromycin B, in the field of drug discovery, with a particular focus on oncology. While specific data for this compound in cancer models is limited, the broader class of tetracycline and tetronic acid-containing natural products has demonstrated significant potential as anti-neoplastic agents. This document outlines their mechanisms of action, provides exemplary quantitative data from related compounds, details relevant experimental protocols, and illustrates key signaling pathways and workflows.
Introduction
Tetronic acids are a class of 4-hydroxy-2(5H)-furanone derivatives found in a variety of natural products. Certain members of this class, such as this compound, are known for their antibiotic properties, particularly against multidrug-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). Beyond their antimicrobial effects, related compounds within the broader tetracycline family have garnered significant interest in drug discovery for their potential anti-cancer activities. These activities are often attributed to mechanisms distinct from their antibiotic action, including the inhibition of mitochondrial protein synthesis, modulation of key cellular signaling pathways, and induction of apoptosis and autophagy.
Potential Mechanisms of Anti-Cancer Action
The anti-cancer effects of tetracycline and related compounds are multifaceted. Key mechanisms that have been elucidated for compounds like doxycycline, minocycline, and tigecycline, and which may be relevant for novel tetronic acid antibiotics, include:
-
Inhibition of Mitochondrial Protein Synthesis: Eukaryotic mitochondria possess their own ribosomes (mitoribosomes) which are more similar to bacterial ribosomes than to eukaryotic cytoplasmic ribosomes. Tetracycline derivatives can selectively inhibit mitochondrial protein synthesis, leading to a metabolic shift in cancer cells, reduced ATP production, and ultimately, cell death.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase cascades.
-
Modulation of Cellular Signaling Pathways: Several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis can be affected. These include the mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.[1][2]
-
Inhibition of Matrix Metalloproteinases (MMPs): Some tetracycline analogs have been shown to inhibit MMPs, enzymes that are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[3][4]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for a tetronic acid antibiotic (designated here as "Compound T") based on reported values for other tetracycline derivatives with anti-cancer properties. This data serves as a guide for expected potency.
| Parameter | Cell Line | Value | Reference Compound |
| IC₅₀ (72h) | MCF-7 (Breast Cancer) | 15 µM | Doxycycline |
| A549 (Lung Cancer) | 25 µM | Minocycline | |
| PANC-1 (Pancreatic Cancer) | 10 µM | Tigecycline | |
| MMP-9 Inhibition (IC₅₀) | In vitro assay | 5 µM | Doxycycline |
| Mitochondrial Protein Synthesis Inhibition | HeLa Cells | 50% inhibition at 20 µM | Doxycycline |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound T (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound T in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the effect of a compound on the expression and phosphorylation of key proteins in signaling pathways like mTOR and NF-κB.
Materials:
-
Cancer cells treated with Compound T
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for evaluating the anti-cancer activity of a novel compound.
Caption: Putative inhibition of mTOR and NF-κB signaling pathways by Compound T.
Conclusion
While direct and extensive research on the application of this compound in cancer drug discovery is still emerging, the broader family of tetracycline and tetronic acid-containing compounds represents a promising source of novel anti-cancer drug candidates. Their multifaceted mechanisms of action, including effects on mitochondrial function and key cellular signaling pathways, offer multiple avenues for therapeutic intervention. The protocols and conceptual frameworks provided here serve as a foundation for researchers to explore the potential of this chemical class in oncology drug development. Further investigation into the specific activities and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Tetracyclines cause cell stress-dependent ATF4 activation and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Potential of Antibiotics with Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically modified non-antimicrobial tetracyclines are multifunctional drugs against advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
Tetromycin B: A Novel Tool for Cysteine Protease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a member of the tetronic acid class of antibiotics. Recent studies have revealed its potential beyond antimicrobial applications, highlighting its role as a potent inhibitor of specific cysteine proteases. This makes this compound and its derivatives valuable tools for research in parasitology, oncology, and other fields where these proteases are key therapeutic targets. The characteristic tetronic acid moiety within the structure of this compound is believed to be responsible for its inhibitory activity against cysteine proteases, likely through a mechanism involving nucleophilic attack by the catalytic cysteine residue of the protease.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound in protease research, along with visualizations of relevant biological pathways.
Target Proteases and Inhibitory Activity
Research has demonstrated that this compound and its derivatives exhibit time-dependent inhibition of cathepsin L-like cysteine proteases, with inhibition constants (Ki) in the low micromolar range.[1][2] The primary targets identified include parasitic proteases such as rhodesain from Trypanosoma brucei and falcipain-2 from Plasmodium falciparum, as well as human cathepsins L and B, which are implicated in various cancers.
Quantitative Data Summary
The following table summarizes the inhibitory activities of Tetromycin derivatives against various cysteine proteases. While specific data for this compound is part of a broader study, the data for its closely related derivatives indicate the potential inhibitory profile of this compound.
| Compound | Target Protease | Inhibition Constant (K_i) | Reference |
| Tetromycin Derivative 1 | Rhodesain | Low µM | [2] |
| Tetromycin Derivative 2 | Cathepsin L | Low µM | [2] |
| Tetromycin Derivative 3 | Falcipain-2 | Low µM | [2] |
| Tetromycin Derivative 4 | Cathepsin B | Low µM | [2] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on the activity of its target cysteine proteases. These protocols are based on standard fluorometric assays and can be adapted for specific experimental needs.
Protocol 1: Fluorometric Assay for Rhodesain Inhibition by this compound
Objective: To determine the inhibitory potential of this compound against rhodesain.
Materials:
-
Recombinant rhodesain
-
Fluorogenic substrate for rhodesain (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 50 mM sodium acetate, 200 mM NaCl, 5 mM EDTA, 2 mM DTT, pH 5.5
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Activate recombinant rhodesain by incubating it in the assay buffer at 37°C for 30 minutes.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Reaction: a. In a 96-well plate, add 50 µL of the activated rhodesain solution to each well. b. Add 10 µL of the diluted this compound or DMSO (for control) to the respective wells. c. Incubate at room temperature for 15 minutes to allow for inhibitor binding. d. To initiate the reaction, add 40 µL of the fluorogenic substrate solution.
-
Data Acquisition: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence curve). Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. IC50 values can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Fluorometric Assay for Cathepsin L Inhibition by this compound
Objective: To evaluate the inhibitory effect of this compound on human Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L substrate (e.g., Ac-FR-AFC)
-
CL Reaction Buffer
-
CL Cell Lysis Buffer (if using cell lysates)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Sample Preparation:
-
For recombinant enzyme: Dilute Cathepsin L in CL Reaction Buffer.
-
For cell lysates: Lyse 1-5 x 10^6 cells in 50 µL of chilled CL Cell Lysis Buffer. Centrifuge to pellet debris and use the supernatant.
-
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in CL Reaction Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted enzyme or cell lysate. b. Add 50 µL of CL Reaction Buffer. c. Add 10 µL of the diluted this compound or DMSO (control). d. Incubate at 37°C for 10-15 minutes. e. Add 2 µL of the 10 mM Cathepsin L substrate.
-
Data Acquisition: Incubate at 37°C for 1-2 hours, then read the fluorescence.
-
Data Analysis: Calculate the percent inhibition as described in Protocol 1.
Protocol 3: Fluorometric Assay for Falcipain-2 Inhibition by this compound
Objective: To assess the inhibitory activity of this compound against P. falciparum falcipain-2.
Materials:
-
Recombinant falcipain-2
-
Falcipain-2 substrate (e.g., Z-Leu-Arg-AMC)
-
Assay buffer: 100 mM sodium acetate, pH 5.5, with 2 mM DTT
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant falcipain-2 in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Assay Reaction: a. Add 50 µL of the diluted falcipain-2 to each well. b. Add 10 µL of the diluted this compound or DMSO (control). c. Incubate at 37°C for 15 minutes. d. Initiate the reaction by adding 40 µL of the substrate.
-
Data Acquisition: Monitor the increase in fluorescence over time.
-
Data Analysis: Determine the reaction rates and calculate the percent inhibition.
Protocol 4: Fluorometric Assay for Cathepsin B Inhibition by this compound
Objective: To determine the inhibitory effect of this compound on human Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B substrate (e.g., Ac-RR-AFC)
-
CTSB Reaction Buffer
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute human Cathepsin B in CTSB Reaction Buffer.[3][4][5]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in CTSB Reaction Buffer.
-
Assay Reaction: a. To each well, add 50 µL of the diluted Cathepsin B enzyme solution. b. Add 10 µL of the diluted this compound or DMSO (control). c. Incubate at room temperature for 10-15 minutes.[3][4][5] d. Add 40 µL of the Cathepsin B substrate solution.[3][4]
-
Data Acquisition: Measure fluorescence kinetically for 30-60 minutes at 37°C.[4][5]
-
Data Analysis: Calculate the percent inhibition as described in the previous protocols.
Signaling Pathways and Biological Roles
The proteases targeted by this compound are involved in a variety of critical biological pathways, making them attractive targets for therapeutic intervention.
Rhodesain in Trypanosoma brucei Pathogenesis
Rhodesain, a cathepsin L-like protease, is essential for the survival and virulence of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. It is involved in the degradation of host proteins for nutrient acquisition and in evading the host immune system. Inhibition of rhodesain is a promising strategy for the treatment of this disease.[6]
Falcipain-2 in Plasmodium falciparum
Falcipain-2 is a major hemoglobinase of the malaria parasite Plasmodium falciparum. It plays a crucial role in the degradation of host hemoglobin within the parasite's food vacuole, a process essential for providing amino acids for parasite growth and development.[7][8][9][10] Therefore, inhibiting falcipain-2 is a key strategy in the development of new antimalarial drugs.
Cathepsins B and L in Cancer Progression
Cathepsins B and L are lysosomal proteases that are often overexpressed and secreted by cancer cells.[11][12][13][14][15] They contribute to tumor progression by degrading components of the extracellular matrix (ECM), which facilitates tumor invasion and metastasis.[12][14] They are also involved in angiogenesis and can modulate apoptotic pathways.[12] Targeting these proteases is a promising approach in cancer therapy.
Conclusion
This compound represents a promising new chemical tool for the study of cysteine proteases. Its inhibitory activity against key proteases involved in parasitic diseases and cancer opens up new avenues for basic research and drug discovery. The protocols and information provided herein are intended to facilitate the use of this compound in these research areas. Further characterization of the specific inhibitory kinetics and selectivity of this compound will undoubtedly enhance its utility as a molecular probe.
References
- 1. New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Structural and functional characterization of Falcipain-2, a hemoglobinase from the malarial parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin B: Multiple roles in cancer | Semantic Scholar [semanticscholar.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Cathepsin B as a target in cancer therapy and imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"improving Tetromycin B solubility for experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tetromycin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cysteine protease inhibitor. Cysteine proteases are enzymes involved in various cellular processes, including protein degradation and signal transduction. By inhibiting these enzymes, this compound can modulate these biological pathways. For instance, inhibition of certain cysteine proteases can lead to the stabilization of Mitogen-activated protein kinase phosphatase-1 (MKP-1). This stabilization enhances the dephosphorylation and subsequent inactivation of Extracellular signal-regulated kinase (ERK), a key protein in cell signaling pathways.[1]
Q2: What are the recommended solvents for dissolving this compound?
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is recommended to start with these solvents when preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
When preparing a stock solution, it is crucial to start with a high concentration that can be easily diluted to the final working concentration for your experiment. A general protocol is provided in the "Experimental Protocols" section below. It is advisable to perform a small-scale solubility test first to determine the maximum practical concentration in your chosen solvent.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light. The stability of this compound in solution has not been extensively studied, so it is best to prepare fresh solutions for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound is not dissolving. | The concentration is too high for the chosen solvent. | Try gently warming the solution (e.g., in a 37°C water bath) and vortexing. If it still does not dissolve, you may need to use a lower concentration or try a different solvent from the recommended list. |
| Precipitation occurs after adding the stock solution to aqueous media. | The final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous medium, causing the compound to precipitate. | Ensure the final concentration of the organic solvent in your experimental setup is low (typically ≤0.5%). You may need to prepare an intermediate dilution of your stock solution to achieve this. |
| Inconsistent or no effect observed in the experiment. | The compound may have degraded. | Prepare a fresh stock solution from the powder. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage conditions (frozen, protected from light). |
| Toxicity observed in cell-based assays. | The concentration of this compound or the solvent is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. Also, run a solvent control to ensure the observed toxicity is not due to the solvent itself. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM)
-
Calculate the required mass:
-
Molecular Weight of this compound: 534.7 g/mol
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 534.7 g/mol * 1000 mg/g = 5.347 mg
-
-
Weigh the powder:
-
Carefully weigh out 5.35 mg of this compound powder.
-
-
Dissolve in a suitable solvent:
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO (or another suitable solvent).
-
-
Ensure complete dissolution:
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilute to the final concentration:
-
For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 0.01 mL = 10 µL
-
-
Aseptically add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
-
Mix and use:
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
The final concentration of DMSO in this example is 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same concentration of solvent) in your experiment.
-
Visualizations
Caption: this compound inhibits cysteine proteases, leading to the stabilization of MKP-1 and subsequent inactivation of ERK.
Caption: Experimental workflow for preparing and using a this compound solution in a cell-based assay.
Caption: Decision-making workflow for troubleshooting this compound solubility issues.
References
Tetromycin B In Vitro Assays: Technical Support Center
Welcome to the technical support center for Tetromycin B in vitro assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. This compound is a novel investigational compound that inhibits protein synthesis by targeting the mitochondrial ribosome, leading to the induction of apoptosis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro testing of this compound.
FAQ 1: High Variability in IC50 Values
Question: My calculated IC50 values for this compound are highly variable between replicate plates and experiments. What are the potential causes and solutions?
Answer: High variability in IC50 values is a frequent issue in cytotoxicity testing and can originate from several factors.[1][2][3] The half-maximal inhibitory concentration (IC50) is highly dependent on the experimental setup.[4][5]
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Variations in cell density across wells can significantly alter results.[2][6] Use a microscope to confirm even cell distribution after seeding.[7] |
| Edge Effects | The outermost wells of a 96-well plate are prone to evaporation, leading to increased compound concentration.[6][7] Avoid using these wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[8] |
| Compound Instability/Precipitation | Visually inspect wells with the highest concentration of this compound for any signs of precipitation.[8] Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in culture medium. The final solvent concentration should be consistent and non-toxic across all wells.[9] |
| Assay-Specific Issues (MTT) | The popular MTT assay measures metabolic activity, not direct cell death, and is susceptible to artifacts.[9][10] this compound, if it has reducing properties, could directly reduce the MTT reagent, leading to false viability readings.[8] Consider using an alternative assay that measures a different endpoint, like membrane integrity (LDH release) or ATP content (CellTiter-Glo).[8][9] |
| Biological Variability | Different cell lines respond differently to the same compound due to their unique genetic and signaling profiles.[6][11] Even within the same cell line, passage number and culture confluence can affect drug sensitivity. Standardize these parameters for all experiments. |
| Pipetting Errors | Inaccurate or inconsistent pipetting during serial dilutions or reagent addition is a major source of variability.[7][12] Ensure pipettes are calibrated and use consistent technique. Automated liquid handlers can improve reproducibility.[12] |
FAQ 2: this compound Shows No or Low Cytotoxicity
Question: I'm not observing the expected dose-dependent cytotoxicity with this compound in my cell viability assays. Why might this be happening?
Answer: A lack of cytotoxic effect can be due to issues with the compound, the experimental protocol, or the specific biology of the cell line used.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Incorrect Dose Range | The concentrations tested may be too low. Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to identify the effective concentration range for your cell line. |
| Insufficient Incubation Time | The cytotoxic effects of this compound, which involves inhibiting protein synthesis and inducing apoptosis, may require a longer exposure time to become apparent.[4] Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[13] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound's mechanism of action. This can be due to factors like high expression of anti-apoptotic proteins (e.g., Bcl-2) or efficient drug efflux pumps. Consider testing on a panel of different cell lines.[11] |
| Compound Degradation | Ensure proper storage of this compound stock solutions (e.g., protected from light, stored at -20°C or -80°C). Repeated freeze-thaw cycles can degrade the compound. Prepare single-use aliquots. |
| Assay Interference | Components in the cell culture medium, such as serum, can bind to the compound and reduce its effective concentration.[6][14] Consider reducing serum concentration during the treatment period if compatible with cell health. |
FAQ 3: Inconsistent Apoptosis Marker Detection in Western Blots
Question: My Western blot results for apoptosis markers like cleaved Caspase-3 or cleaved PARP are inconsistent or show no signal after this compound treatment. How can I troubleshoot this?
Answer: Detecting apoptosis by Western blot requires careful sample preparation and timing.[15][16] Apoptosis is a dynamic process, and key events like caspase cleavage can be transient.[16]
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Suboptimal Harvest Time | The peak activation of effector caspases (like Caspase-3) can occur within a specific time window. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours post-treatment) and collect lysates at multiple time points to identify the peak response.[15] |
| Low Protein Concentration | Weak or no signal can result from loading insufficient amounts of protein.[15] Ensure accurate protein quantification (e.g., BCA assay) and load an adequate amount of lysate (typically 20-40 µg per lane). |
| Poor Antibody Quality | The primary antibody may have low affinity, low specificity, or may not be validated for your application.[15] Use antibodies from reputable suppliers that are validated for Western blotting and specific to the cleaved form of the protein. Always include positive controls, such as lysates from cells treated with a known apoptosis inducer like staurosporine.[16] |
| High Background/Non-Specific Bands | High background can obscure the target band.[15][17] Optimize blocking conditions (e.g., switch from milk to BSA), antibody concentrations, and washing steps.[17][18] |
| Protein Degradation | Samples must be prepared quickly on ice, and protease/phosphatase inhibitors should always be added to the lysis buffer to prevent degradation of target proteins.[15] |
Quantitative Data Summary
The potency of this compound can vary significantly across different cancer cell lines. The following table summarizes representative IC50 values obtained using a standard 72-hour MTT assay.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD (n=3) |
| HeLa | Cervical Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 28.5 ± 4.5 |
| MCF-7 | Breast Cancer | 8.9 ± 1.3 |
| Jurkat | T-cell Leukemia | 5.4 ± 0.8 |
| U-87 MG | Glioblastoma | 45.1 ± 6.2 |
Note: These values are for illustrative purposes and are highly dependent on specific experimental conditions.[4][11]
Visual Guides and Workflows
Hypothesized Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound, from mitochondrial ribosome inhibition to the execution of apoptosis.
Troubleshooting Workflow for High IC50 Variability
This decision tree provides a logical workflow for diagnosing the cause of inconsistent IC50 results.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is for determining the IC50 of this compound using a 96-well plate format.[19]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the seeding medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[20]
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of key executioner caspases.[21]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in an opaque-walled 96-well plate as described in the MTT protocol (Steps 1-3). White-walled plates are recommended for luminescence assays.[22]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[23]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.[23]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[23]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence (from cell-free wells) from all experimental readings. Data can be presented as fold-change in luminescence over the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. ulab360.com [ulab360.com]
- 22. FAQ: Caspase-Glo® 3/7 Assay System [worldwide.promega.com]
- 23. promega.com [promega.com]
Technical Support Center: Optimizing Tetromycin B Concentration for MRSA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of Tetromycin B for activity against Methicillin-Resistant Staphylococcus aureus (MRSA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against MRSA?
A1: this compound is a broad-spectrum polyketide antibiotic belonging to the tetracycline class. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This prevents the addition of amino acids to the growing peptide chain, leading to a bacteriostatic effect. Additionally, at higher concentrations, it may alter the cytoplasmic membrane, causing leakage of intracellular components.[2]
Q2: How does MRSA exhibit resistance to beta-lactam antibiotics, and how does this impact the use of this compound?
A2: MRSA's resistance to beta-lactam antibiotics, such as methicillin, is primarily due to the acquisition of the mecA gene.[3][4][5] This gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics.[3][4][6] Consequently, these antibiotics cannot effectively inhibit cell wall synthesis.[4] Other resistance mechanisms in MRSA can include the production of beta-lactamase enzymes, the presence of efflux pumps, and modifications to the bacterial cell wall that decrease drug permeability.[3][7] While this compound has a different target (the ribosome), the presence of multi-drug efflux pumps in some MRSA strains could potentially impact its efficacy.
Q3: What is the typical Minimum Inhibitory Concentration (MIC) range for tetracycline-class antibiotics against MRSA?
A3: The susceptibility of MRSA to tetracyclines can vary. While many community-acquired MRSA (CA-MRSA) isolates often remain susceptible to tetracyclines, resistance can occur.[8] For tedizolid, a newer oxazolidinone with some structural similarities in terms of being a synthetic antibiotic, MIC values against MRSA have been reported to range from 0.13 µg/mL to 0.75 µg/mL.[9] It is crucial to determine the specific MIC of this compound for the MRSA strain being investigated.
Troubleshooting Guides
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible Causes:
-
Inoculum Preparation: Inconsistent final inoculum concentration in the wells. The turbidity of the bacterial suspension must be standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[10]
-
Media and Reagents: Variations in the composition of the Mueller-Hinton Broth (MHB) or improper storage of this compound stock solutions.
-
Incubation Conditions: Fluctuations in incubation temperature or time. Plates should be incubated at 35°C ± 2°C for 16-20 hours.[10]
Solutions:
-
Standardize Inoculum: Use a spectrophotometer to adjust the turbidity of the bacterial suspension to an absorbance of 0.08-0.10 at 625 nm to match the 0.5 McFarland standard.[10]
-
Quality Control: Always use fresh, properly prepared media. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Consistent Incubation: Ensure the incubator maintains a stable temperature and incubate all plates for the same duration.
Problem 2: No Inhibition of MRSA Growth Even at High Concentrations of this compound
Possible Causes:
-
Intrinsic Resistance: The specific MRSA strain may possess resistance mechanisms against tetracyclines, such as efflux pumps or ribosomal protection proteins.[1]
-
Compound Inactivity: The this compound compound may have degraded due to improper storage or handling.
-
Experimental Error: Incorrect preparation of this compound dilutions or a contaminated MRSA culture.
Solutions:
-
Strain Characterization: Verify the identity and resistance profile of your MRSA strain. Consider testing a known tetracycline-susceptible control strain.
-
Compound Verification: Use a fresh batch of this compound and verify its activity against a known susceptible organism.
-
Protocol Review: Carefully review and repeat the experimental protocol, ensuring accurate dilution calculations and aseptic techniques.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
This compound
-
MRSA strains (e.g., ATCC 43300) and a quality control strain (S. aureus ATCC 29213)[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of this compound in CAMHB directly in the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should be selected to encompass the expected MIC (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a positive control well (CAMHB with no antibiotic) and a negative control well (uninoculated CAMHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well. This will result in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[10]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.[10]
-
The results for the quality control strain should fall within the expected range to ensure the validity of the experiment.
-
Data Presentation
Table 1: Hypothetical MIC Values of this compound and Comparator Antibiotics against Various S. aureus Strains
| Strain ID | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | HA-MRSA | 0.5 | 1 | >256 |
| USA300 | CA-MRSA | 0.25 | 0.5 | >256 |
| Mu50 | VISA | 1 | 8 | >256 |
| ATCC 29213 | S. aureus (QC) | 0.5 | 1 | 0.25 |
HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.[10]
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 7. mdpi.com [mdpi.com]
- 8. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
"Tetromycin B stability issues in cell culture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tetromycin B and other tetracycline-class antibiotics in cell culture. The information is tailored for researchers, scientists, and drug development professionals.
A Note on Nomenclature: "this compound" is not a widely documented agent in scientific literature. The information provided here is based on the well-characterized tetracycline family of antibiotics, to which this compound would likely belong. The principles of stability and degradation are generally applicable across this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tetracycline-class antibiotics?
Tetracycline antibiotics are broad-spectrum agents that function by inhibiting protein synthesis in bacteria.[1][2][3] They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome's A site.[1][3] This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect, meaning they inhibit bacterial growth rather than killing the bacteria directly.[1][3] While highly effective against prokaryotic cells, it's important to note that at high concentrations, they can also affect mitochondrial protein synthesis in eukaryotic cells.
Q2: My this compound solution changed color. What does this mean?
A color change, typically from a light yellow to a brown or dark brown hue, is a common indicator of this compound degradation.[4] This transformation is often accelerated by exposure to light, alkaline pH, and high temperatures.[4][5] The color change is associated with the formation of degradation products, which may have reduced biological activity and potentially increased cytotoxicity.
Q3: What is the typical half-life of tetracyclines in cell culture medium?
The stability of tetracyclines in cell culture medium can vary based on the specific derivative, media composition, and incubation conditions. For tetracycline, a half-life of approximately 24 hours has been noted in tissue culture medium.[6] One study on oxytetracycline in tryptone soy broth at 37°C showed significant degradation over a 12-day period.[7] In contrast, an aqueous solution of tetracycline HCl at 37°C was estimated to have a half-life of 329 hours.[8] Given this variability, it is crucial to consider the stability of the specific tetracycline derivative in your experimental setup, especially for long-term studies.
Q4: Can I use antibiotics like Penicillin-Streptomycin with this compound?
While it is technically possible to use other antibiotics with this compound, it is generally not recommended for routine cell culture. The addition of antibiotics can mask underlying low-level contamination and may lead to the development of antibiotic-resistant strains. Furthermore, some antibiotics can have off-target effects on eukaryotic cells, altering gene expression and cellular metabolism, which could interfere with experimental results.[9][10] If you are using this compound for a specific experimental purpose, such as in a Tet-On/Tet-Off inducible system, it is best to avoid other antibiotics to minimize confounding variables.
Troubleshooting Guide
Issue 1: Loss of this compound Activity or Inconsistent Experimental Results
This is often due to the degradation of the antibiotic in the stock solution or in the cell culture medium.
| Potential Cause | Recommended Solution |
| Improper Storage | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| pH of Media | Tetracyclines are most stable in acidic conditions (pH 3-5).[4] Standard cell culture media is typically buffered around pH 7.4, which can accelerate degradation. For long-term experiments, consider replacing the medium with freshly prepared this compound every 24-48 hours. |
| Exposure to Light | Tetracyclines are photosensitive.[4][11] Protect stock solutions and media containing this compound from light by using amber tubes or wrapping containers in foil. Minimize light exposure during handling. |
| High Temperature | Degradation is accelerated at higher temperatures.[11][12] While incubation at 37°C is necessary for cell culture, minimize the time the stock solution is kept at room temperature. |
| Interaction with Media Components | Divalent cations (e.g., Ca²⁺, Mg²⁺) present in cell culture media can chelate tetracyclines, potentially reducing their bioavailability and activity. The presence of phosphate or citrate ions can also affect the rate of epimerization, a form of degradation.[4] |
Issue 2: Observed Cytotoxicity in Cell Culture
If you observe unexpected cell death or changes in morphology after adding this compound, it could be due to several factors.
| Potential Cause | Recommended Solution |
| High Concentration | The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. For inducible systems, concentrations should be kept as low as possible (e.g., below 2 µg/mL).[6] |
| Degradation Products | Degradation of tetracyclines can produce byproducts that are more toxic than the parent compound.[13] Ensure that your this compound is fresh and has been stored properly to minimize the formation of these toxic substances. |
| Contamination of Stock Solution | If the stock solution becomes contaminated with bacteria or fungi, this can lead to cytotoxicity. Always prepare stock solutions using sterile techniques and filter-sterilize if necessary. |
Experimental Protocols & Data
Protocol: Evaluating this compound Stability in Your Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.
-
Preparation: Prepare a fresh, concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or ethanol) and filter-sterilize.
-
Dilution: Dilute the stock solution to the final working concentration in your cell culture medium.
-
Incubation: Aliquot the medium containing this compound into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO₂). Protect the tubes from light.
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analysis: The concentration of active this compound can be determined using High-Performance Liquid Chromatography (HPLC). Alternatively, a bioassay can be performed to assess the functional activity of the aged medium on a sensitive bacterial strain.
Summary of Factors Affecting Tetracycline Stability
| Factor | Effect on Stability | Recommendations |
| pH | Less stable in neutral to alkaline conditions (pH > 7).[5] More stable in acidic conditions (pH 3-5).[4][11] | Be aware that standard culture media (pH ~7.4) will promote degradation. Change media frequently in long-term cultures. |
| Light | Photosensitive; light exposure leads to degradation and color change.[4][11] | Store in amber tubes or wrap in foil. Avoid prolonged exposure to ambient light. |
| Temperature | Stability decreases as temperature increases.[11][12] | Store stock solutions at -20°C or below. Minimize time at room temperature. |
| Divalent Cations | Can chelate tetracyclines, potentially reducing activity. | Be mindful of high concentrations of Ca²⁺ and Mg²⁺ in custom media formulations. |
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for testing this compound stability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation patterns of tetracycline antibiotics in reverse micelles and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 10. Side Effects of Culture Media Antibiotics on Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetromycin B Protease Inhibition Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tetromycin B in protease inhibition assays. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antibiotic with a tetronic acid structure. It functions as a cysteine protease inhibitor . It has shown inhibitory activity against several cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B. Therefore, when designing your assay, it is crucial to consider the specific requirements for cysteine protease activity, such as the need for reducing agents (e.g., DTT) in the assay buffer.
Q2: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
A2: Fluctuations in IC50 values are a common issue and can stem from several factors:
-
Enzyme Concentration: The IC50 of an inhibitor can be influenced by the concentration of the target enzyme.[1] Ensure you are using a consistent concentration of active enzyme in every experiment.
-
Substrate Concentration: The apparent potency of a competitive inhibitor is dependent on the substrate concentration. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50 value.[2] It is recommended to use a substrate concentration at or below its Michaelis constant (Km) to ensure sensitivity.[3]
-
Pre-incubation Time: The time the inhibitor and enzyme are incubated together before adding the substrate can be critical, especially for slow-binding or irreversible inhibitors. Standardize this pre-incubation time across all experiments.[3]
-
Compound Stability and Solubility: Ensure your this compound stock is fresh and has been stored correctly. Poor solubility in the assay buffer can lead to precipitation and inaccurate concentration, affecting reproducibility.
Q3: I am observing a high background signal or significant signal variability in my fluorescence-based assay. What should I investigate?
A3: High background or variability in fluorescence assays can often be traced to compound interference or issues with assay components.
-
Autofluorescence or Quenching: Compounds with structures similar to tetracyclines can be inherently fluorescent or can quench the fluorescence of your reporter substrate.[1][4] To check for this, run a control experiment with this compound and the substrate in the assay buffer without the enzyme. A high signal suggests autofluorescence, while a lower-than-expected signal in the presence of the compound post-reaction could indicate quenching.[1]
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of solution, causing light scatter that can interfere with fluorescence readings.[5] Visually inspect your plate for any signs of precipitation.
-
Pipetting Inaccuracy: Small volume variations can lead to large differences in results, especially in 96- or 384-well plates.[1] Ensure your pipettes are calibrated and consider preparing a master mix of reagents to minimize pipetting errors.
Q4: How can I be sure that the inhibition I'm observing is specific to my target protease?
A4: Differentiating true, specific inhibition from non-specific or artifactual inhibition is a critical step in drug discovery.
-
Counter-Screening: Test this compound against an unrelated protease (e.g., a serine protease if your primary target is a cysteine protease) to assess its specificity.[1]
-
Vary Enzyme Concentration: The IC50 of a true inhibitor should not be significantly dependent on the enzyme concentration, whereas nuisance inhibitors that act by aggregation often show a strong dependence.[1]
-
Include Detergents: Adding a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to the assay buffer can help disrupt compound aggregates that cause non-specific inhibition.[1]
Q5: What are the essential controls to include in my this compound inhibition assay?
A5: A well-controlled experiment is fundamental for reliable data. At a minimum, your assay plate should include:
-
100% Activity Control (Negative Control): Contains the enzyme, substrate, and the same concentration of vehicle (e.g., DMSO) used to dissolve this compound. This represents the uninhibited reaction.
-
0% Activity Control (Blank): Contains the substrate and vehicle in assay buffer but no enzyme. This is used to determine the background signal from the substrate itself.
-
Test Wells: Contains the enzyme, substrate, vehicle, and varying concentrations of this compound.
-
Positive Control Inhibitor (Optional but Recommended): If available, use a known, well-characterized inhibitor of your target protease to confirm that the assay is performing as expected.
Data Presentation
Table 1: Reported Inhibitory Activity of this compound against Cysteine Proteases
| Protease Target | Inhibition Constant (K_i) |
| Rhodesain | 0.62 µM |
| Falcipain-2 | 1.42 µM |
| Cathepsin L | 32.5 µM |
| Cathepsin B | 1.59 µM |
Data sourced from publicly available chemical supplier technical information.
Table 2: Common Sources of Assay Interference and Mitigation Strategies
| Interference Type | Potential Cause | Recommended Action |
| Autofluorescence | The inhibitor compound itself emits light at the detection wavelength. | Measure the signal of the inhibitor in the assay buffer without the enzyme. If high, consider using a different fluorophore with red-shifted emission.[5] |
| Fluorescence Quenching | The inhibitor absorbs the light emitted by the fluorophore. | Add the inhibitor to a completed reaction (after stopping it, if possible) and measure the signal. A decrease indicates quenching.[1] |
| Light Scatter | The inhibitor has precipitated out of the assay buffer. | Visually inspect wells. Check inhibitor solubility and lower the final DMSO concentration if possible. |
| Non-specific Inhibition | The inhibitor forms aggregates that sequester the enzyme. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer and observe if the IC50 shifts significantly.[1] |
| Chemical Reactivity | The inhibitor chemically modifies the enzyme, particularly relevant for cysteine proteases. | Check for time-dependent inhibition. Ensure the assay buffer conditions (e.g., pH, reducing agents) are stable.[4] |
Experimental Protocols
Protocol: General Fluorogenic Cysteine Protease Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against a cysteine protease using a fluorogenic substrate. It should be optimized for your specific enzyme and substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your cysteine protease. A typical buffer is 100 mM Sodium Acetate, pH 5.5, containing 100 mM NaCl, 5 mM DTT, and 1 mM EDTA.[6] Warm to the reaction temperature (e.g., 25°C or 37°C) before use.
-
Enzyme Stock Solution: Prepare a concentrated stock of your purified cysteine protease in assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the final working concentration in cold assay buffer. The final concentration should be high enough to provide a robust signal but low enough to ensure the reaction remains in the linear range for the duration of the measurement.
-
Substrate Stock Solution: Dissolve the fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Then, dilute these further into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.
2. Assay Procedure (96-well plate format):
-
Add 25 µL of each this compound dilution (or vehicle for control wells) to the wells of a black, flat-bottom 96-well plate.
-
Add 50 µL of the enzyme working solution to all wells except the "no enzyme" blank controls. Add 50 µL of assay buffer to the blank wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate into a fluorescence microplate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) using excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360-380 nm, Em: 450-460 nm for AMC-based substrates).[6]
-
Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.[7][8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. courses.edx.org [courses.edx.org]
- 3. benchchem.com [benchchem.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Off-Target Effects of Tetromycin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetromycin B while minimizing its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel synthetic small molecule inhibitor designed to target the 30S ribosomal subunit in prokaryotes, thereby inhibiting protein synthesis.[1][2][3][4] Its primary application is as a bacteriostatic agent against a broad spectrum of gram-positive and gram-negative bacteria.[1][4]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when this compound binds to and modulates the activity of molecules other than its intended target, the bacterial 30S ribosomal subunit.[5][6] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[5] Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects include:
-
Inconsistent results compared to other antibiotics with a similar mechanism of action.
-
Cellular toxicity observed at concentrations that are expected to be non-toxic based on on-target activity.
-
Phenotypes that cannot be rescued by expressing a resistant form of the target protein.
-
Discrepancies between the effects of this compound and the genetic knockdown (e.g., using CRISPR or siRNA) of its intended target.[5]
Q4: What general strategies can I employ to minimize the off-target effects of this compound?
To minimize off-target effects, a multi-faceted approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[5]
-
Orthogonal Validation: Confirm key findings using structurally and mechanistically different inhibitors or by employing genetic methods to validate the target.[6]
-
Target Engagement Assays: Directly measure the binding of this compound to the 30S ribosomal subunit to correlate target binding with the observed phenotype.[5]
-
Control Experiments: Always include appropriate vehicle controls and, when possible, a structurally similar but inactive analog of this compound.
Troubleshooting Guide
Issue 1: High Cellular Toxicity Observed at Low Concentrations
If you observe significant cytotoxicity in your cell-based assays at concentrations where this compound should be selective for its bacterial target, consider the following troubleshooting steps:
Workflow for Troubleshooting High Cytotoxicity
References
Technical Support Center: Protocol Refinement for Tetracycline Derivative Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing tetracycline derivatives, such as Doxycycline and chemically modified tetracyclines (CMTs), in cancer research. The focus is on refining experimental protocols related to cell viability, apoptosis, and signaling pathway analysis.
Frequently Asked Questions (FAQs)
Q1: My tetracycline compound is showing lower than expected cytotoxicity. What are the possible reasons?
A1: Several factors can contribute to lower-than-expected cytotoxicity:
-
Compound Stability: Tetracycline and its derivatives can be sensitive to light and pH changes. Ensure stock solutions are stored protected from light at -20°C and freshly diluted in culture medium before each experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to tetracycline-induced apoptosis. For instance, cells of the monocytic lineage have shown selective sensitivity. It is crucial to perform a dose-response experiment for your specific cell line.
-
Serum Interference: The presence of fetal calf serum (FCS) in the culture medium can diminish the cytotoxic potency of tetracyclines. Consider reducing the serum concentration or using serum-free medium for a portion of the incubation period, though this may also affect cell health.
-
Incorrect Concentration Range: The effective concentration for inducing apoptosis can vary significantly between different tetracycline derivatives and cell lines, ranging from µg/mL to µM. Ensure you are using a relevant concentration range based on published data for similar cell types.
Q2: I am not observing clear signs of apoptosis (e.g., DNA fragmentation, caspase activation) after treatment with a tetracycline derivative. What should I check?
A2: The timing and concentration of the treatment are critical for observing apoptosis:
-
Incubation Time: Apoptotic events occur over a specific time course. Early markers like caspase activation can be detected earlier than late-stage events like DNA fragmentation. It's recommended to perform a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to identify the optimal time point for detecting the desired apoptotic marker. For example, with some compounds, changes in mitochondrial membrane potential can be observed as early as 3 hours, while for others, significant changes may only be apparent after 24 hours.[1]
-
Concentration: The concentration of the tetracycline derivative will influence the kinetics of apoptosis. Higher concentrations may lead to a more rapid induction of apoptosis or even a switch to necrotic cell death. A careful dose-response analysis is essential.
-
Choice of Assay: Ensure you are using an appropriate assay for the stage of apoptosis you want to detect. For early-stage apoptosis, consider Annexin V staining or caspase activity assays. For later stages, TUNEL assays or DNA fragmentation analysis are more suitable. It is often beneficial to use two or more different assays to accurately detect apoptosis.
Q3: In my Western blot for caspase activation, I am seeing no cleavage of pro-caspase-3. What could be the issue?
A3: Several technical aspects of the Western blot protocol could be the cause:
-
Timing of Lysate Collection: Caspase activation is a transient event. You may have missed the peak activation time. A time-course experiment is crucial.
-
Antibody Specificity: Ensure your primary antibody is specific for the cleaved (active) form of caspase-3. Some antibodies recognize both the pro-form and the cleaved fragments.
-
Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-50 µg) to detect the cleaved fragments, which may be present at low levels.
-
Transfer Efficiency: Verify that your protein transfer from the gel to the membrane was successful, especially for smaller protein fragments like cleaved caspases. Staining the membrane with Ponceau S after transfer can confirm this.
Troubleshooting Guides
Troubleshooting Cell Viability (MTT/XTT) Assays
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Filter sterilize solutions if necessary. |
| High cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. | |
| Low signal or poor dose-response | Insufficient incubation time with MTT/XTT reagent. | Increase incubation time to allow for sufficient formazan production (typically 2-4 hours). |
| Cell death due to factors other than the compound. | Ensure optimal cell culture conditions and check for signs of stress or contamination in untreated cells. | |
| Compound precipitates in the media. | Check the solubility of your tetracycline derivative in the culture medium. If necessary, use a solubilizing agent like DMSO (at a final concentration that is not toxic to the cells). | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
Troubleshooting Western Blot for Apoptosis Markers (Caspases, Bcl-2 family)
| Problem | Possible Cause | Suggested Solution |
| No bands or weak signal for target protein | Insufficient protein loaded. | Increase the amount of protein loaded onto the gel. |
| Primary antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage if necessary. | |
| High background or non-specific bands | Primary antibody concentration is too high. | Reduce the concentration of the primary antibody. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Bands for cleaved caspases not visible | Incorrect timing of cell lysis. | Perform a time-course experiment to determine the peak of caspase activation. |
| Apoptosis is occurring through a caspase-independent pathway. | Investigate other markers of apoptosis, such as the release of AIF or Endonuclease G from the mitochondria.[1] |
Quantitative Data Summary
Table 1: Effective Concentrations of Tetracycline Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Effective Concentration | Incubation Time | Reference |
| Doxycycline | HT29 (Colon Cancer) | Apoptosis Induction | 20 µg/mL | Time-dependent | [1] |
| COL-3 | HT29 (Colon Cancer) | Apoptosis Induction | 10 µg/mL | Time-dependent | [1] |
| Doxycycline | PANC-1 (Pancreatic Cancer) | Cytotoxicity | > 20 µg/mL | 48 hours | [2] |
| Doxycycline | T3M4, GER (Pancreatic Cancer) | Apoptosis Induction | Not specified | Not specified | [3] |
| Tetracycline | HT-29 (Colorectal Adenocarcinoma) | Cell Viability (MTT) | 10-100 µM | 24, 48, 72 hours | [4] |
| CMT-3 | U937 (Histiocytic Lymphoma) | Cell Viability (MTT) | 0-50 µg/mL | 24 hours | [5] |
| Doxycycline | U937 (Histiocytic Lymphoma) | Cell Viability (MTT) | 0-50 µg/mL | 24 hours | [5] |
Table 2: Time-Course of Apoptotic Events Induced by Tetracycline Analogs in HT29 Cells
| Apoptotic Event | Doxycycline (20 µg/mL) | COL-3 (10 µg/mL) | Reference |
| Loss of Mitochondrial Membrane Potential | After 24 hours | After 3 hours | [1] |
| Increase in Cytosolic Cytochrome c | After 24 hours | After 3 hours | [1] |
| Caspase Activation | After 24 hours | After 3 hours | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the tetracycline derivative in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: Detection of Caspase-3 Activation by Western Blot
-
Cell Treatment and Lysis: Plate cells and treat with the tetracycline derivative for various time points. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The appearance of the cleaved caspase-3 fragment (typically 17/19 kDa) indicates caspase-3 activation.
Mandatory Visualizations
Caption: Intrinsic apoptosis signaling pathway induced by tetracycline derivatives.
Caption: Experimental workflow for a cell viability MTT assay.
References
- 1. Tetracycline analogues (doxycycline and COL-3) induce caspase-dependent and -independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxycycline Induces Apoptosis in PANC-1 Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Doxycycline induces caspase-dependent apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing Tetromycin B degradation in solution"
Welcome to the technical support center for Tetromycin B. This resource provides researchers, scientists, and drug development professionals with essential information to mitigate the degradation of this compound in solution, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is susceptible to degradation from several factors, primarily pH, temperature, and light. Hydrolysis is a major degradation pathway, with rates significantly influenced by the pH of the solution; both strong acidic (below pH 4) and alkaline conditions (above pH 7) can accelerate degradation.[1][2][3] The molecule is also thermolabile, with elevated temperatures increasing the rate of decomposition.[4][5] Furthermore, this compound is photosensitive and can degrade upon exposure to UV or even visible light.[6][7][8]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: this compound exhibits its greatest stability in mildly acidic conditions, typically between pH 4.0 and 5.5.[2] Within this range, the rates of acid-catalyzed and base-catalyzed hydrolysis are minimized. Preparing stock solutions and experimental media within this pH window is critical for preserving the compound's integrity.
Q3: How should I store my this compound stock solutions?
A3: For maximum stability, stock solutions should be prepared in a suitable solvent (e.g., 70% ethanol or DMSO), aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below.[9] All containers should be protected from light by using amber vials or by wrapping them in aluminum foil.[9][10]
Q4: I've observed a color change in my this compound solution. What does this indicate?
A4: A color change, often to a yellow or brownish hue, is a common indicator of this compound degradation. This is typically the result of oxidation or the formation of degradation products like anhydrotetracyclines or epimers, which can occur due to improper pH, light exposure, or high temperatures.[3] If a color change is observed, the solution's integrity may be compromised, and it is recommended to prepare a fresh solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results. | Compound degradation. | 1. Verify Solution pH: Ensure the pH of your solvent and final medium is within the stable range (4.0-5.5).2. Control Temperature: Perform experiments at the lowest practical temperature and avoid heating solutions.3. Protect from Light: Work in a dimly lit area or use light-blocking containers during preparation and incubation.4. Prepare Fresh Solutions: Use freshly prepared solutions for critical experiments. Do not use stock solutions that have been stored for extended periods at 4°C. |
| Precipitate forms in the aqueous solution. | Poor solubility or pH shift. | 1. Check Solvent: Ensure the initial stock solution in an organic solvent is fully dissolved before diluting into an aqueous buffer.2. Buffer Capacity: Confirm your buffer has sufficient capacity to maintain the target pH after the addition of the this compound stock.3. pH Adjustment: Adjust the final solution pH to the optimal range (4.0-5.5) after adding this compound. |
| Rapid degradation observed even with proper storage. | Oxidative degradation or solvent impurities. | 1. Use High-Purity Solvents: Ensure solvents are of high purity and free from peroxides or other reactive impurities.2. Consider Antioxidants: For long-term studies, the addition of a compatible antioxidant may be considered, but must be validated for non-interference with the assay.3. De-gas Solvents: For highly sensitive applications, de-gassing solvents with nitrogen or argon can minimize dissolved oxygen. |
Stability Data Overview
The stability of this compound is highly dependent on environmental conditions. The following tables summarize the illustrative effects of pH and temperature on its degradation rate, based on typical behavior for tetracycline-class antibiotics.
Table 1: Effect of pH on this compound Half-Life at 25°C
| pH | Approximate Half-Life (t½) | Predominant Degradation Pathway |
| 2.0 | ~12 hours | Acid-catalyzed dehydration (forms anhydrotetracycline) |
| 4.5 | > 30 days | Minimal degradation |
| 7.0 | ~48 hours | Epimerization and neutral hydrolysis |
| 9.0 | ~8 hours | Base-catalyzed hydrolysis (forms isotetracycline)[1][3][11] |
Table 2: Effect of Temperature on this compound Half-Life at pH 4.5
| Temperature | Approximate Half-Life (t½) | Notes |
| 4°C | Several months | Recommended for short-term (1-2 weeks) storage of working solutions. |
| 25°C | > 30 days | Suitable for most benchtop experiments. |
| 37°C | ~7-10 days | Significant degradation can occur during typical cell culture incubations.[8] |
| 70°C | < 24 hours | Rapid degradation; avoid high temperatures.[12] |
Key Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound HCl powder, 70% ethanol (prepared with sterile, nuclease-free water), sterile amber microcentrifuge tubes.
-
Procedure:
-
Under subdued light, weigh the desired amount of this compound HCl powder.
-
Dissolve the powder in 70% ethanol to a final concentration of 10 mg/mL.[10]
-
Vortex vigorously until the powder is completely dissolved.[10]
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into single-use, light-protecting amber tubes.
-
Store aliquots at -20°C for up to one year.[9]
-
Protocol 2: Photostability Assessment
-
Objective: To determine the degradation rate of this compound upon exposure to a specific light source.
-
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µg/mL) in a pH 4.5 buffer.
-
Divide the solution into two sets of transparent vials. Wrap one set completely in aluminum foil to serve as the "dark" control.
-
Expose the unwrapped vials to a controlled light source (e.g., a UV lamp at 350 nm or a broad-spectrum visible light source) for specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).[6] Keep the dark control vials alongside under the same temperature conditions.
-
At each time point, take a sample from an exposed vial and a control vial.
-
Analyze the concentration of the remaining this compound in all samples immediately using a validated analytical method, such as HPLC.
-
Calculate the percentage of degradation by comparing the concentration in the light-exposed samples to the dark controls.
-
Visual Guides and Workflows
References
- 1. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the stability of tetracycline suspensions by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. abo.com.pl [abo.com.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"overcoming limitations in Tetromycin B research"
Welcome to the technical support center for Tetromycin B research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is an antibiotic with a tetronic acid structure. It has shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[1] Unlike the more common tetracycline antibiotics, which inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, the precise mechanism of action for this compound may differ due to its distinct structure.[2][3][4]
Q2: What are the physical and chemical properties of this compound?
A2: The available data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 180027-84-3 | [1] |
| Molecular Formula | C₃₄H₄₆O₅ | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| Purity | >99% (as per supplier) | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Stability | Not specified |
Q3: Where can I source this compound for my research?
A3: this compound can be sourced from chemical suppliers specializing in research compounds. For example, Santa Cruz Biotechnology offers this compound for research use.[1] It is important to obtain a certificate of analysis for each batch to ensure purity and identity.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in common aqueous buffers.
-
Precipitation of the compound during stock solution preparation or dilution.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
Tetronic acid derivatives can exhibit poor water solubility.
-
Incorrect solvent selection for stock solution.
-
Use of buffers at a pH that promotes precipitation.
Solutions:
-
Solvent Selection: Prepare high-concentration stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
pH Adjustment: The solubility of tetracycline compounds can be pH-dependent. Experiment with buffers at different pH values to find the optimal range for solubility.
-
Use of Solubilizing Agents: Consider the use of solubilizing agents or cyclodextrins, which have been shown to improve the solubility of some tetracyclines.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Problem 2: Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity over time.
-
Changes in the color or appearance of the stock solution.
-
Emergence of unexpected peaks in HPLC analysis.
Possible Causes:
-
Tetracycline compounds can be sensitive to light, oxygen, and pH.[5]
-
Instability in certain solvents or buffer components.
-
Repeated freeze-thaw cycles of stock solutions.
Solutions:
-
Storage Conditions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment.
-
Stability Studies: Conduct a preliminary stability study of this compound in your experimental buffer system. This can be done by monitoring its biological activity or chemical integrity (e.g., via HPLC) over time.
Problem 3: Identifying the Cellular Target of this compound
Symptoms:
-
The mechanism of action is unknown.
-
Difficulty in designing mechanism-based assays.
Possible Causes:
-
As a compound with an "unusual" structure, its target may not be the conventional bacterial ribosome.
Solutions:
-
Affinity-Based Methods:
-
Affinity Chromatography: Immobilize this compound on a solid support to capture its binding partners from cell lysates.
-
Chemical Proteomics: Use clickable or photo-reactive derivatives of this compound to covalently label its targets in situ.
-
-
Genetic and Genomic Approaches:
-
Resistant Mutant Screening: Select for and sequence the genomes of resistant mutants to identify mutations in the target gene or pathway.
-
Transcriptomic/Proteomic Profiling: Analyze changes in gene or protein expression in response to this compound treatment to infer its mode of action.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of a mammalian cell line.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: A generalized experimental workflow for in vitro testing of this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
Technical Support Center: Improving the Yield of Tetromycin B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Tetromycin B and similar polyketide antibiotics.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Issue 1: Consistently Low or No Yield of this compound
-
Question: My fermentation broth is showing antibiotic activity, but the final extracted yield of this compound is consistently low or negligible. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yield despite evidence of antibiotic production in the fermentation broth often points to inefficiencies or errors in the extraction and purification process. Key factors to investigate include the extraction method itself, the choice of solvent, and the pH of the solutions. It is also crucial to ensure the stability of the antibiotic throughout the process.
Issue 2: High Variability in this compound Yield Between Batches
-
Question: I am observing significant variability in the final yield of this compound from one extraction batch to another, even when using the same protocol. What could be causing this inconsistency?
-
Answer: Inconsistent yields can stem from a lack of precise control over critical experimental parameters. Minor fluctuations in pH, temperature, or the quality and age of solvents and reagents can lead to significant differences in extraction efficiency. It is also important to ensure that the starting fermentation broth is consistent in terms of antibiotic concentration and purity.
Issue 3: Poor Purity of the Extracted this compound
-
Question: The extracted this compound is showing a high level of impurities, which is complicating downstream applications. How can I improve the purity of my extract?
-
Answer: The presence of impurities is a common issue and can often be resolved by optimizing the washing steps in your extraction protocol and considering a multi-step purification strategy. The choice of extraction solvent and the pH of the aqueous phase can also selectively reduce the co-extraction of certain impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the extraction of this compound.
-
Question 1: What are the most common methods for extracting this compound from fermentation broth?
-
Answer: The most prevalent methods for extracting tetracycline-like antibiotics from fermentation broth are liquid-liquid extraction and solid-phase extraction (SPE).[1] Liquid-liquid extraction involves the use of an organic solvent to separate the antibiotic from the aqueous fermentation broth.[1] SPE utilizes a solid sorbent material to bind the antibiotic, which is then eluted with a suitable solvent.[2]
-
Question 2: How does pH affect the extraction efficiency of this compound?
-
Answer: The pH of the aqueous phase is a critical parameter in the extraction of tetracyclines. These molecules are amphoteric and their charge changes with pH, which in turn affects their solubility in organic solvents. For optimal extraction, the pH should be adjusted to a level where the tetracycline molecule is in its least polar form. For many tetracyclines, a pH around 4 is optimal for extraction into organic solvents.[2][3]
-
Question 3: What are the best solvents for liquid-liquid extraction of this compound?
-
Answer: The choice of solvent is crucial for achieving high extraction yields. Solvents like n-butanol, ethyl acetate, and chloroform have been used for the extraction of tetracyclines.[1][4][5] The ideal solvent should have a high affinity for this compound while being immiscible with the aqueous fermentation broth.
-
Question 4: Can I use chelating agents to improve the extraction yield?
-
Answer: Yes, the use of chelating agents like EDTA can improve the extraction yield of tetracyclines.[6] Tetracyclines are known to form complexes with metal ions that may be present in the fermentation broth, which can reduce their solubility in organic solvents.[2] Chelating agents bind to these metal ions, preventing them from interfering with the extraction process.[6]
-
Question 5: How can I prevent the degradation of this compound during extraction?
-
Answer: Tetracyclines can be sensitive to heat, light, and extreme pH values.[2] To minimize degradation, it is recommended to perform the extraction at low temperatures and to protect the samples from light.[7] Additionally, maintaining the pH within a stable range is crucial.[2]
Data Presentation
Table 1: Comparison of Extraction Methods for Tetracycline Analogs
| Extraction Method | Average Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Ultrasonic Assisted Dispersive Solid Phase Extraction (UA-DSPE) | 97.23 - 99.62[8] | High recovery, rapid | Requires specialized equipment |
| Ultrasonic Assisted Tandem Solid Phase Extraction (UA-TSPE) | 94.99 - 97.75[8] | Good recovery, effective for complex matrices | More complex procedure |
| Ultrasonic Assisted Matrix Solid Phase Dispersion (UA-MSPD) | 92.13 - 97.84[8] | Simplified sample preparation | Lower recovery compared to other ultrasonic methods |
| Conventional Solid-Phase Extraction (SPE) | 88.6 - 103.6[3] | High-throughput potential, good for cleanup | Can be costly, sorbent selection is critical |
| Liquid-Liquid Extraction | Variable, depends on solvent and conditions | Simple, cost-effective | Can be labor-intensive, potential for emulsions |
Table 2: Effect of pH on Tetracycline Removal Efficiency
| Initial pH | Removal Efficiency (%) |
| 3.0 | 13.7[8] |
| 5.0 | ~40-50 (estimated from graph)[9] |
| 7.0 | 99.1[8] |
| 9.0 | 65.2[8] |
Note: Data from a study on tetracycline removal, which can indicate pH ranges for optimal interaction and extraction.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and other solid debris.
-
Adjust the pH of the supernatant to approximately 4.0 using a suitable acid (e.g., hydrochloric acid).[2]
-
Add a chelating agent such as EDTA to the supernatant to a final concentration of 0.1 M to prevent complex formation with metal ions.[6]
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., a polymeric sorbent like Oasis HLB).
-
Condition the cartridge by passing methanol through it, followed by deionized water.
-
-
Sample Loading:
-
Load the prepared supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with deionized water to remove any unbound impurities.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove more polar impurities.
-
-
Elution:
-
Elute the bound this compound from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.[6]
-
-
Post-Elution Processing:
-
The eluate can be concentrated under a stream of nitrogen or by rotary evaporation.
-
The concentrated sample can then be reconstituted in a suitable solvent for analysis (e.g., by HPLC).
-
Protocol 2: Liquid-Liquid Extraction for this compound
This protocol provides a general framework for liquid-liquid extraction and should be optimized for specific applications.
-
Sample Preparation:
-
Solvent Extraction:
-
Transfer the pH-adjusted broth to a separatory funnel.
-
Add an equal volume of a suitable, immiscible organic solvent (e.g., n-butanol or ethyl acetate).[4]
-
Shake the funnel vigorously for several minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Allow the layers to separate.
-
-
Phase Separation and Collection:
-
Carefully drain the lower (aqueous) layer.
-
Collect the upper (organic) layer containing the extracted this compound.
-
Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.
-
-
Solvent Removal and Concentration:
-
Combine the organic extracts.
-
Remove the solvent using a rotary evaporator.
-
-
Reconstitution:
-
Dissolve the dried extract in a minimal amount of a suitable solvent for further analysis or purification.
-
Mandatory Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting decision tree for low extraction yield.
Caption: Logic of pH adjustment for this compound extraction.
References
- 1. path.web.ua.pt [path.web.ua.pt]
- 2. unitedchem.com [unitedchem.com]
- 3. High-throughput 96-well solid-phase extraction for preparation of tetracycline followed by liquid chromatography and mass spectrometry analysis. – ScienceOpen [scienceopen.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Antibiotics - Tiei liquid/liquid mixing and separation Antibiotics [tyextractor.com]
- 8. Highly Efficient Degradation of Tetracycline Hydrochloride in Water by Oxygenation of Carboxymethyl Cellulose-Stabilized FeS Nanofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Battle Against MRSA: A Comparative Analysis of Tetracyclines and Other Key Antibiotics
For Immediate Release
In the ongoing struggle against antimicrobial resistance, Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge for researchers and clinicians. This guide provides a detailed comparison of tetracycline-class antibiotics against other primary anti-MRSA agents, namely vancomycin, linezolid, and daptomycin. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, in vitro efficacy, and relevant experimental methodologies.
Mechanisms of Action: A Four-Pronged Attack
The primary antibiotics employed against MRSA each utilize a distinct mechanism to inhibit bacterial growth or cause cell death. Tetracyclines, vancomycin, linezolid, and daptomycin target different fundamental processes within the bacterial cell.
Tetracyclines are bacteriostatic agents that hinder protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein production.[1] Resistance to tetracyclines in MRSA can occur through two primary mechanisms: active efflux of the drug out of the cell, mediated by genes like tet(K), or ribosomal protection, conferred by genes such as tet(M), which prevents the antibiotic from binding to its target.[1][2]
Vancomycin , a glycopeptide antibiotic, exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[3][4] It specifically targets the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall structure.[5][6] This disruption of cell wall integrity leads to bacterial lysis and death.[4]
Linezolid , the first of the oxazolidinone class of antibiotics, is a synthetic agent that inhibits protein synthesis at a very early stage.[7][8][9] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[7][8] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[10]
Daptomycin , a cyclic lipopeptide, has a rapid bactericidal effect that is dependent on the presence of calcium ions.[11][12] It binds to the bacterial cell membrane, causing a rapid depolarization of the membrane potential.[12][13] This leads to an efflux of potassium ions and disruption of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[12]
In Vitro Activity: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values for tetracycline, vancomycin, linezolid, and daptomycin against MRSA, as reported in various studies. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Tetracycline | 16 - >256 | 4 | 8 | [1][14] |
| Vancomycin | 0.25 - 4 | 0.5 - 1.5 | 1 - 2 | [15][16][17][18] |
| Linezolid | 0.25 - 4 | 1 - 3 | 2 - 3 | [15][16][17][18] |
| Daptomycin | 0.06 - 1.5 | 0.25 - 0.75 | 0.5 - 1 | [15][16][17][18] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antibiotic efficacy. Below are outlines of common experimental protocols for determining in vitro susceptibility and in vivo efficacy against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours.[19]
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[19]
In Vivo Murine Infection Models
Animal models are essential for evaluating the in vivo efficacy of anti-MRSA agents. A common model is the murine systemic infection model.
-
Bacterial Inoculum Preparation: An overnight culture of an MRSA strain is diluted in a suitable medium, such as Tryptic Soy Broth (TSB), and grown to the mid-logarithmic phase. The bacteria are then washed and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU/100 µL).[20][21]
-
Infection: Mice are infected with the bacterial suspension, typically via intravenous (tail vein) or intraperitoneal injection.[20][22]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.[20] Animals are administered the test antibiotic, a vehicle control, or a comparator antibiotic (e.g., vancomycin) at various doses and schedules.[20]
-
Endpoint and Bacterial Load Determination: At the end of the treatment period, animals are euthanized, and key organs (e.g., kidneys, spleen) are aseptically harvested.[20][23] The organs are homogenized, and serial dilutions are plated to determine the bacterial load (CFU/gram of tissue).[20]
Visualizing the Mechanisms and Workflows
To further elucidate the complex processes involved, the following diagrams illustrate the mechanisms of action of the compared antibiotics and a typical experimental workflow for in vivo efficacy studies.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. dovepress.com [dovepress.com]
- 11. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 12. Use of Daptomycin to Manage Severe MRSA Infections in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) from Sub- Himalyan Center - Journal of Laboratory Physicians [jlabphy.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. noblelifesci.com [noblelifesci.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Tetromycin B and Other Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tetromycin B, a naturally derived cysteine protease inhibitor, and other well-characterized inhibitors in the same class, including E-64, Leupeptin, and Aloxistatin (E-64d). The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing available quantitative data, outlining general experimental protocols, and visualizing the broader context of cysteine protease inhibition in key cellular signaling pathways.
Introduction to Cysteine Protease Inhibition
Cysteine proteases are a large family of enzymes that play crucial roles in various physiological and pathological processes, including protein turnover, antigen presentation, apoptosis, and parasitic life cycles. Their catalytic activity relies on a cysteine residue in the active site. The inhibition of these proteases is a significant area of research for the development of therapeutics against diseases such as cancer, neurodegenerative disorders, and infectious diseases, including those caused by parasites like Trypanosoma and Plasmodium.
This compound is a tetronic acid-based antibiotic that has been identified as a potent inhibitor of certain parasitic and mammalian cysteine proteases. This guide compares its inhibitory profile with that of other commonly used cysteine protease inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and other selected cysteine protease inhibitors against key parasitic and human cysteine proteases. It is important to note that the data presented are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons of absolute values should be made with caution. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are presented in micromolar (µM) and nanomolar (nM) units.
| Inhibitor | Rhodesain (Ki) | Falcipain-2 (Ki) | Cathepsin L (Ki) | Cathepsin B (Ki) |
| This compound | 0.62 µM[1] | 1.42 µM[1] | 32.5 µM[1] | 1.59 µM[1] |
| E-64 | Data Not Available | Data Not Available | 2.5 nM[2] | Data Not Available |
| Leupeptin | Data Not Available | Data Not Available | Data Not Available | 4.1 nM[3] / 6 nM[4][5] |
| Aloxistatin (E-64d) | Data Not Available | Data Not Available | Inhibits[6][7][8] | Inhibits[7][8] |
| Inhibitor | Target Protease/Organism | IC50 |
| This compound | T. brucei growth | 30.87 µM[1] |
| HEK293T cells (cytotoxicity) | 71.77 µM[1] | |
| J774.1 macrophages (cytotoxicity) | 20.2 µM[1] | |
| E-64 | Papain | 9 nM[9][10] |
| Cathepsin K | 1.4 nM[2] | |
| Cathepsin S | 4.1 nM[2] | |
| Leupeptin | Human Coronavirus 229E | ~0.8 µM[5] |
| SARS-CoV-2 Mpro | 127.2 µM[11] | |
| Aloxistatin (E-64d) | Scrapie-infected neuroblastoma cells | 0.5 µM[12] |
Table 2: IC50 Values for Selected Cysteine Protease Inhibitors. IC50 values represent the concentration of inhibitor required to reduce the activity of an enzyme or a biological process by 50%.
Experimental Protocols
Detailed experimental protocols for determining the inhibitory activity of cysteine proteases are crucial for the accurate interpretation and comparison of data. While the specific protocol for this compound from the primary literature could not be obtained in full detail, a general methodology for assaying cysteine protease inhibition using fluorogenic substrates is described below.
General Protocol for Cysteine Protease Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory potency (Ki or IC50) of a compound against a cysteine protease, such as rhodesain, falcipain-2, cathepsin L, or cathepsin B, using a fluorogenic substrate.
Materials:
-
Purified recombinant cysteine protease (e.g., rhodesain, falcipain-2, cathepsin L, cathepsin B)
-
Assay Buffer: Typically a buffer with a pH optimal for the specific protease (e.g., 100 mM sodium acetate, pH 5.5)
-
Reducing Agent: Dithiothreitol (DTT) or L-cysteine to maintain the active site cysteine in a reduced state.
-
Fluorogenic Substrate: A peptide substrate conjugated to a fluorophore that is quenched until cleaved by the protease. Common examples include:
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Activation: Pre-incubate the purified cysteine protease in the assay buffer containing the reducing agent (e.g., DTT) for a specified time at a specific temperature to ensure the enzyme is in its active state.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the wells of the microplate. Also include a control with solvent only (no inhibitor).
-
Enzyme Addition: Add the activated enzyme to the wells containing the inhibitor and incubate for a defined period to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = ~360/460 nm).[1][13]
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.
-
To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.
-
To determine the Ki value for competitive inhibitors, perform the assay at different substrate concentrations and analyze the data using methods such as the Cheng-Prusoff equation or by global fitting to the Michaelis-Menten equation for competitive inhibition.
-
Role of Cysteine Proteases in Cellular Signaling
Cysteine proteases are not only involved in degradative processes but also play crucial roles in modulating cellular signaling pathways. Their dysregulation can contribute to the pathology of various diseases. Cysteine protease inhibitors, by blocking the activity of these enzymes, can therefore have significant effects on these pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some cysteine proteases, such as calpains, have been implicated in the degradation of IκBα, and their inhibition can block NF-κB activation.[15]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-Regulated Kinase) pathway is a well-studied MAPK cascade. Studies have shown that inhibition of cysteine proteases can lead to the stabilization of MAPK phosphatases (e.g., MKP-1), which in turn dephosphorylate and inactivate ERKs.[16] This suggests a role for cysteine proteases in the turnover of key negative regulators of MAPK signaling.
Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Cysteine proteases, particularly caspases, are central executioners of apoptosis. However, other cysteine proteases like cathepsins can also contribute to the apoptotic cascade, for instance, by mediating the release of pro-apoptotic factors from mitochondria. Inhibition of specific cysteine proteases can, therefore, modulate apoptotic signaling, which has therapeutic implications in both promoting cell death in cancer and preventing it in neurodegenerative diseases.[17][18][19][20]
Conclusion
This compound is a valuable addition to the toolkit of cysteine protease inhibitors, demonstrating potent activity against parasitic proteases like rhodesain and falcipain-2. Its inhibitory profile suggests potential for further investigation in the context of parasitic diseases. When compared to established inhibitors such as E-64, Leupeptin, and Aloxistatin, this compound shows a distinct pattern of selectivity. However, for a definitive comparative assessment, further studies are required where these inhibitors are evaluated side-by-side under standardized assay conditions. The provided experimental framework and signaling pathway diagrams offer a foundation for designing such comparative studies and for understanding the broader biological implications of cysteine protease inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 3. Leupeptin - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Aloxistatin - Wikipedia [en.wikipedia.org]
- 7. adipogen.com [adipogen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. realgenelabs.com [realgenelabs.com]
- 13. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Activation of NF-kappa B requires proteolysis of the inhibitor I kappa B-alpha: signal-induced phosphorylation of I kappa B-alpha alone does not release active NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of the ERK pathway of signal transduction by cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 18. Effect of inhibitors of cysteine and serine proteases in anticancer drug-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The involvement of cysteine proteases and protease inhibitor genes in the regulation of programmed cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The involvement of cysteine proteases and protease inhibitor genes in the regulation of programmed cell death in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Anti-MRSA Agents: A Comparative Guide Featuring Vancomycin
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotics. A critical step in this process is the thorough validation of a new drug's mechanism of action. This guide provides a framework for such validation, using the well-established anti-MRSA agent, Vancomycin, as a reference for comparison. While specific data on the novel tetronic acid-based antibiotic, Tetromycin B, is emerging, the principles and experimental approaches outlined here offer a robust template for its mechanistic elucidation.
Comparative Efficacy of Anti-MRSA Antibiotics
A primary method for evaluating the efficacy of a new antibiotic is to determine its Minimum Inhibitory Concentration (MIC) against various bacterial strains and compare it to existing drugs. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Class | Primary Mechanism of Action | Target Organism | Typical MIC Range (μg/mL) against MRSA |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors[1][2][3] | Gram-positive bacteria, including MRSA[1] | 0.5 - 2[4][5] |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit | Gram-positive bacteria, including MRSA | 0.5 - 4 |
| Daptomycin | Lipopeptide | Disrupts bacterial cell membrane function | Gram-positive bacteria, including MRSA | 0.25 - 1 |
| This compound | Tetronic Acid | Efficacy against MRSA demonstrated | MRSA | Data not yet widely available |
Key Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of a novel antibiotic involves a series of biochemical and cellular assays. Below are detailed protocols for key experiments, using Vancomycin as an example.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that prevents the visible growth of a specific bacterial strain.
Methods:
-
Broth Microdilution: This is considered the gold standard method.
-
Prepare a series of two-fold dilutions of the antibiotic in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized suspension of the MRSA test strain (e.g., ATCC 33591) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[4][6]
-
-
E-test (Epsilometer Test): This method uses a predefined gradient of antibiotic on a plastic strip.
-
Prepare a lawn of the MRSA test strain on a Mueller-Hinton Agar (MHA) plate by swabbing a standardized inoculum.
-
Aseptically apply the E-test strip to the agar surface.
-
Incubate the plate at 35°C for 16-20 hours.
-
An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.[4]
-
Cell Wall Synthesis Inhibition Assay
Objective: To determine if the antibiotic inhibits the synthesis of the bacterial cell wall.
Method: This assay often measures the incorporation of a radiolabeled precursor, such as N-acetylglucosamine (NAG), into the peptidoglycan.
-
Grow a culture of the MRSA test strain to the mid-logarithmic phase.
-
Divide the culture into aliquots and expose them to different concentrations of the test antibiotic (e.g., this compound) and a known cell wall synthesis inhibitor (e.g., Vancomycin) as a positive control. Include an untreated control.
-
Add a radiolabeled cell wall precursor (e.g., [³H]NAG) to each aliquot.
-
Incubate for a defined period to allow for incorporation of the precursor into the cell wall.
-
Stop the reaction and harvest the cells.
-
Precipitate the macromolecules, including the peptidoglycan, using trichloroacetic acid (TCA).
-
Wash the precipitate to remove unincorporated radiolabel.
-
Measure the radioactivity of the precipitate using a scintillation counter. A significant reduction in radioactivity in the antibiotic-treated samples compared to the untreated control indicates inhibition of cell wall synthesis.[7]
Vancomycin Binding Assay
Objective: To confirm the direct binding of Vancomycin to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors. A similar principle could be applied to identify the molecular target of a new antibiotic.
Method: This can be assessed using various techniques, including fluorescence polarization or surface plasmon resonance (SPR).
-
Fluorescence Polarization Immunoassay (FPIA):
-
A fluorescein-labeled Vancomycin derivative is used.
-
In the absence of unlabeled Vancomycin, the labeled drug binds to anti-Vancomycin antibodies, resulting in a high polarization value.
-
When a sample containing unlabeled Vancomycin is added, it competes with the labeled drug for antibody binding sites.
-
This competition leads to a decrease in the polarization of the emitted light, which is proportional to the concentration of unlabeled Vancomycin in the sample.[8]
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target molecule (e.g., a synthetic peptide ending in D-Ala-D-Ala) on a sensor chip.
-
Flow a solution containing Vancomycin over the chip.
-
The binding of Vancomycin to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
The kinetics and affinity of the interaction can be determined from the sensorgram.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: Inhibition of MRSA Peptidoglycan Synthesis by Vancomycin.
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. Vancomycin | Soundbite | RSC Education [edu.rsc.org]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsac.org.uk [bsac.org.uk]
- 7. Reversal of the Vancomycin Inhibition of Peptidoglycan Synthesis by Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of Tetronic Acid Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of tetronic acid antibiotics, detailing their performance, mechanisms of action, and relevant experimental data. This document synthesizes available information to facilitate further research and development in this promising class of antimicrobial agents.
Tetronic acid derivatives are a class of natural and synthetic compounds characterized by a furan-2,4-dione core. Many of these compounds exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. This guide focuses on the antibacterial applications of several key tetronic acid antibiotics, offering a comparative overview of their efficacy and modes of action.
Performance Comparison of Tetronic Acid Antibiotics
The antibacterial efficacy of tetronic acid antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for several tetronic acid antibiotics against a range of Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental methodologies.
| Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Tetrocarcin A | Bacillus subtilis | 0.1 | [1] |
| Staphylococcus aureus | 20 | [1] | |
| Gram-negative bacteria | >100 | [1] | |
| Agglomerin A | Clostridium difficile | 3.13 | |
| Bacteroides fragilis | 3.13 | ||
| Bacteroides vulgatus | 3.13 | ||
| Streptococcus constellatus | 3.13 | ||
| Eubacterium limosum | 6.25 | ||
| Bifidobacterium longum | 6.25 | ||
| Tetronomycin | Gram-positive bacteria | <0.3 | |
| Thiolactomycin | Mycobacterium smegmatis | 75 | [2] |
| Mycobacterium tuberculosis | 25 | [2] | |
| Gregatin A, B, D | Gram-positive and Gram-negative bacteria | - | [3] |
| Tetrocarcin Q | Bacillus subtilis ATCC 63501 | 12.5 µM | [4] |
Mechanisms of Action
The antibacterial mechanisms of tetronic acid antibiotics are diverse and, in some cases, not yet fully elucidated.
Thiolactomycin: Inhibition of Fatty Acid Synthesis (FAS-II)
Thiolactomycin is a well-characterized inhibitor of the bacterial type II fatty acid synthesis (FAS-II) pathway.[5][6] This pathway is essential for the production of fatty acids, which are critical components of bacterial cell membranes. Thiolactomycin specifically targets the β-ketoacyl-acyl carrier protein (ACP) synthases, particularly FabB and FabH, which are responsible for the elongation of the fatty acid chain.[5][6][7] By inhibiting these enzymes, thiolactomycin disrupts membrane integrity and ultimately leads to bacterial cell death. The FAS-II pathway is distinct from the type I fatty acid synthesis (FAS-I) pathway found in mammals, making thiolactomycin a selective inhibitor of bacterial growth with low toxicity to animals.[5]
Tetrocarcin A: Potential Inhibition of Macromolecular Synthesis
While primarily investigated for its antitumor properties, tetrocarcin A has demonstrated activity against Gram-positive bacteria.[1] In tumor cells, it has been shown to inhibit both DNA and protein synthesis.[8] Although its precise antibacterial mechanism is not fully understood, it is plausible that it exerts its effect through a similar inhibition of essential macromolecular synthesis pathways in bacteria.
Tetronomycin: An Ionophore with Additional Targets
Tetronomycin is a polyether antibiotic that can function as an ionophore, disrupting the ion gradients across the bacterial cell membrane.[9][10] However, recent studies suggest that its ionophoric activity alone may not fully account for its potent antibacterial effects. The exo-methylene group on the tetronic acid moiety has been identified as crucial for its activity, suggesting a covalent interaction with its molecular target(s).[2][11]
Agglomerins and Gregatins: Mechanisms Under Investigation
The agglomerins are active against a variety of anaerobic bacteria and weakly active against aerobic Gram-positive bacteria.[12][13] Gregatins, produced by Aspergillus panamensis, also exhibit broad-spectrum antibacterial activity.[3] However, the specific molecular mechanisms of action for both agglomerins and gregatins have not yet been fully elucidated.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of an antibiotic using the broth microdilution method. This method is a standard procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- Test antibiotic (e.g., a tetronic acid derivative)
- Bacterial strain to be tested
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- Sterile pipette tips and pipettes
- Incubator
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the test antibiotic in a suitable solvent.
- Perform a serial two-fold dilution of the antibiotic stock solution in the growth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
3. Preparation of Bacterial Inoculum:
- Culture the bacterial strain overnight on an appropriate agar medium.
- Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the different antibiotic concentrations.
- Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
- Incubate the plate at 35-37°C for 16-20 hours.
5. Determination of MIC:
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Mechanism: The FAS-II Pathway
The following diagram, generated using Graphviz, illustrates the bacterial fatty acid synthesis (FAS-II) pathway and highlights the points of inhibition by the tetronic acid antibiotic thiolactomycin.
References
- 1. Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of beta-ketoacyl-acyl carrier protein synthases by thiolactomycin and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrocarcins, new antitumor antibiotics. 3. Antitumor activity of tetrocarcin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetronomycin, a novel polyether of unusual structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new tetronomycin analog, broad-spectrum and potent antibiotic against drug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agglomerin - Wikipedia [en.wikipedia.org]
- 13. Isolation and characterization of agglomerins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetracycline and Vancomycin Efficacy
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial chemotherapy, the judicious selection of therapeutic agents is paramount to successful patient outcomes and the mitigation of antibiotic resistance. This guide provides a detailed comparison of the efficacy of tetracycline and vancomycin, two venerable antibiotics with distinct mechanisms of action and spectra of activity. This analysis is based on available in vitro and in vivo experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Tetracycline | Vancomycin |
| Class | Tetracycline | Glycopeptide |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors. |
| Spectrum of Activity | Broad-spectrum (Gram-positive, Gram-negative, atypical bacteria) | Primarily Gram-positive bacteria (including MRSA) |
| Common Uses | Acne, respiratory tract infections, chlamydia, and Lyme disease. | Severe Gram-positive infections, including MRSA and Clostridioides difficile. |
In Vitro Efficacy: A Comparative Look at Susceptibility
The in vitro efficacy of an antibiotic is fundamentally measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize available MIC data for tetracycline and vancomycin against key Gram-positive pathogens. It is important to note that some of the cited data pertains to tetracycline derivatives such as doxycycline, minocycline, and tigecycline, which may exhibit different activity profiles.
Table 1: Comparative MIC Data for Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference(s) |
| Tetracycline | - | - | 14% (MRSA) | [1] |
| Vancomycin | 1.0 | 1.5 | 100% (MRSA) | [2] |
| Vancomycin | 0.25 | 0.25 | 100% (MRSA) |
Table 2: Comparative MIC Data for Streptococcus pneumoniae
| Antibiotic | MIC Range (µg/mL) | Percent Resistant | Reference(s) |
| Tetracycline | ≥16 | 100% (for one strain) | |
| Tetracycline | - | 87.6% | [3] |
| Vancomycin | 0.5 | 0% | |
| Vancomycin | - | 0% | [3] |
Table 3: Comparative MIC Data for Enterococcus faecalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference(s) |
| Tetracycline | 8 | 32 | - | [4] |
| Doxycycline (a tetracycline) | - | - | 7.6% (VRE) | [5] |
| Vancomycin | 1 | 4 | - | [4] |
In Vivo Efficacy: Insights from Animal Models
Animal models of infection are crucial for evaluating the therapeutic potential of antibiotics in a living system. Below are summaries of studies that have compared the in vivo efficacy of a tetracycline derivative (tigecycline) with vancomycin.
Methicillin-Resistant Staphylococcus aureus (MRSA) Osteomyelitis Model
In a rabbit model of experimental osteomyelitis caused by MRSA, the efficacy of tigecycline was compared to that of vancomycin. The study found that rabbits treated with tigecycline exhibited a 90% infection clearance rate, while those treated with vancomycin showed an 81.8% clearance rate. When combined with rifampicin, tigecycline achieved a 100% clearance rate, compared to 90% for the vancomycin and rifampicin combination[6].
Methicillin-Resistant Staphylococcus aureus (MRSA) Soft Tissue Infection Model
A study utilizing a rat model of thigh abscesses induced by a Panton-Valentine leukocidin (PVL)-producing MRSA strain compared the efficacy of tigecycline and vancomycin. The results indicated that tigecycline is comparable to vancomycin for the treatment of these soft tissue infections. Notably, survival was prolonged in the group receiving tigecycline compared to all other groups, and treatment with tigecycline was associated with a significant reduction in serum malondialdehyde, a marker of oxidative stress, at 24 hours[7][8].
Mechanisms of Action
The distinct antibacterial effects of tetracycline and vancomycin stem from their different molecular targets within the bacterial cell.
Mechanisms of action for Tetracycline and Vancomycin.
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing methods and in vivo infection models. Below are detailed descriptions of these key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism[9][10].
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Antimicrobial Agent Preparation: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. Etest® (Epsilometer Test)
The Etest is a gradient diffusion method that provides a quantitative MIC value[11][12].
-
Inoculum Preparation and Plating: A standardized bacterial suspension (0.5 McFarland) is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Etest Strip Application: A plastic strip impregnated with a continuous gradient of the antibiotic is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip[13].
References
- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vivo efficacies of epithelial lining fluid exposures of tedizolid, linezolid, and vancomycin for methicillin-resistant Staphylococcus aureus in a mouse pneumonia model [pubmed.ncbi.nlm.nih.gov]
- 4. liofilchem.net [liofilchem.net]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy of tigecycline VERSUS vancomycin in an experimental model of soft tissue infection by methicillin-resistant Staphylococcus aureus producing Panton-Valentine leukocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. microbenotes.com [microbenotes.com]
- 13. m.youtube.com [m.youtube.com]
Comparative Analysis of Tetracycline B's Cross-Reactivity with Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Tetracycline and its derivatives with various proteases, supported by experimental data. As "Tetromycin B" is not a widely recognized compound in scientific literature, this guide focuses on the well-researched tetracycline family of antibiotics, including tetracycline, doxycycline, and minocycline, which are known to exhibit off-target effects on host and bacterial proteases.
Inhibitory Activity of Tetracyclines against Various Proteases
The following table summarizes the quantitative data on the inhibitory effects of tetracycline and its derivatives on a range of proteases. The data is compiled from multiple studies, and experimental conditions may vary.
| Protease Class | Protease Target | Tetracycline Derivative | IC50 / Ki | Notes |
| Metalloprotease | Matrix Metalloproteinase-1 (MMP-1, Collagenase) | Minocycline | IC50: 26 µM | Inhibition of collagenase activity.[1] |
| Matrix Metalloproteinase-3 (MMP-3, Stromelysin-1) | Tetracycline | IC50: 45.4 µM | -[1] | |
| Matrix Metalloproteinase-9 (MMP-9, Gelatinase B) | Tetracycline | IC50: 40.0 µM | - | |
| Minocycline | IC50: 10.7 µM | Minocycline showed the highest potency against MMP-9 in this study. | ||
| Doxycycline | IC50: 608.0 µM | One study reported a much lower IC50 of 15 µM for doxycycline against rabbit cornea collagenase. | ||
| Pseudomonas aeruginosa LasB | Tetracycline, Doxycycline, Minocycline, Tigecycline | Significant inhibition at 60 µg/mL | -[2][3] | |
| Serine Protease | Human Neutrophil Elastase | Tetracycline | Ki: 4.9 mM | Non-competitive inhibition.[4] |
| Oxytetracycline | Ki: 0.39 mM | Competitive inhibition.[4] | ||
| Trypsin-like Serine Proteases (TLSPs) | Doxycycline | No direct inhibition | Indirectly reduces TLSP activity by inhibiting activating MMPs.[5][6] | |
| Cysteine Protease | Caspase-1 | Minocycline | Inhibition of expression and activation | -[3][7] |
| Caspase-3 | Minocycline | Inhibition of expression and activation | -[2][7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
a. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free media and then incubate in serum-free media for a duration optimized for the cell line (e.g., 40-44 hours for certain breast cancer cells) to collect conditioned media.[10]
-
Collect the conditioned media and centrifuge to remove dead cells and debris.[1][10]
-
Concentrate the conditioned media if necessary.
-
Determine the protein concentration of all samples and adjust to ensure equal loading.
b. Electrophoresis:
-
Prepare a 7.5-10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.[1][10]
-
Mix samples with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol) and do not heat the samples.[1]
-
Load the samples onto the gel. Include a protein molecular weight marker.
-
Run the gel at 150 V until adequate separation is achieved.[10]
c. Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS and allow the enzymes to renature.[10][11]
-
Rinse the gel briefly in an incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.02% NaN3, pH 7.5-8.0).[1][12]
-
Incubate the gel in fresh incubation buffer for 24 to 48 hours at 37°C.[1][10][12]
d. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes to 1 hour.[10]
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.[1][12]
-
Areas of gelatinase activity will appear as clear bands, indicating the digestion of the gelatin substrate.
Fluorometric MMP Activity Assay
This method provides a quantitative measure of MMP activity and inhibition using a quenched fluorogenic substrate.
a. Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO and then dilute to the working concentration in assay buffer.[13]
-
Reconstitute the purified active MMP enzyme in assay buffer.
-
Prepare various concentrations of the tetracycline inhibitor.
b. Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the MMP enzyme, and the tetracycline inhibitor at various concentrations.
-
Incubate the plate for a pre-determined time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[13]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325-328/393-420 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).[13][14][15]
c. Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizations
Caption: Workflow for Gelatin Zymography Assay.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Minocycline inhibits caspase activation and reactivation, increases the ratio of XIAP to smac/DIABLO, and reduces the mitochondrial leakage of cytochrome C and smac/DIABLO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Human Neutrophil Elastase by Tetracyclines and Mechanism of the Inhibition -The Korean Journal of Pharmacology | Korea Science [koreascience.kr]
- 5. Doxycycline Indirectly Inhibits Proteolytic Activation of Tryptic Kallikrein-Related Peptidases and Activation of Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline indirectly inhibits proteolytic activation of tryptic kallikrein-related peptidases and activation of cathelicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minocycline inhibits caspase-1 and caspase-3 expression and delays mortality in a transgenic mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minocycline partially inhibits caspase-3 activation and photoreceptor degeneration after photic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minocycline inhibits caspase-independent and -dependent mitochondrial cell death pathways in models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. docs.aatbio.com [docs.aatbio.com]
"synergistic effects of Tetromycin B with other drugs"
A Comparative Guide to the Synergistic Effects of Tetracycline with Other Drugs
The strategic combination of tetracycline with other therapeutic agents presents a promising avenue for enhancing antimicrobial efficacy, overcoming resistance, and expanding its therapeutic applications into areas such as oncology. This guide provides a comparative analysis of the synergistic effects of tetracycline with various drug classes, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Section 1: Synergistic Antimicrobial Combinations
The utility of tetracycline in combating bacterial and fungal infections can be significantly amplified when used in conjunction with other antimicrobial agents. This synergy often allows for reduced dosages, thereby minimizing potential toxicity, and can restore efficacy against resistant strains.
Combination with β-Lactam Antibiotics
The combination of tetracycline with β-lactam antibiotics, such as amoxicillin and penicillin, has demonstrated notable synergistic activity against a range of bacteria. The proposed mechanism involves the inhibition of cell wall synthesis by the β-lactam, which may increase the permeability of the bacterial cell membrane, facilitating the entry of tetracycline to its ribosomal target.[1]
Table 1: Synergistic Effects of Tetracycline and Amoxicillin against Various Bacterial Strains
| Test Organism | MIC of Amoxicillin Alone (µg/mL) | MIC of Tetracycline Alone (µg/mL) | MIC of Amoxicillin in Combination (µg/mL) | MIC of Tetracycline in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interaction | Reference |
| Bacillus cereus | 32 | 4 | 4 | 0.25 | 0.187 | Synergy | [2] |
| Staphylococcus aureus | 64 | 8 | 16 | 0.5 | 0.313 | Synergy | [2] |
| Salmonella typhi | 128 | 16 | 8 | 2 | 0.187 | Synergy | [2] |
| Enterococcus faecalis | 32 | 8 | 4 | 1 | 0.25 | Synergy | [2] |
| Proteus vulgaris | >1024 | 32 | >1024 | 8 | 4.25 | Antagonism | [2] |
FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[3][4]
Combination with Antifungal Agents
Tetracyclines, particularly minocycline and doxycycline, have been shown to act synergistically with the antifungal drug Amphotericin B against various fungi, including Candida albicans and in models of coccidioidomycosis.[5][6] The prevailing hypothesis for this synergy is that Amphotericin B damages the fungal cell membrane, which in turn facilitates the uptake of tetracycline, allowing it to exert its effect.[7]
Table 2: Synergistic Killing Effect of Minocycline and Amphotericin B on Candida albicans
| Treatment | Concentration (µg/mL) | Colony-Forming Units (CFU)/mL at 4 hours | Colony-Forming Units (CFU)/mL at 24 hours | Outcome | Reference |
| Control (No Drug) | - | ~1 x 10^5 | ~5 x 10^6 | Growth | [6] |
| Minocycline Alone | 0.64 | ~1 x 10^5 | ~5 x 10^6 | No effect | [6] |
| Amphotericin B Alone | 0.1 | ~8 x 10^4 | ~2 x 10^5 | Slight inhibition | [6] |
| Minocycline + Amphotericin B | 0.64 + 0.1 | <1 x 10^3 | <1 x 10^1 | Synergistic Killing | [6] |
Section 2: Overcoming Tetracycline Resistance
A significant challenge in the clinical use of tetracyclines is the emergence of bacterial resistance. One novel strategy to counteract this is the co-administration of tetracycline with inhibitors of tetracycline-degrading enzymes.
Tetracycline Destructase Inhibitors
Tetracycline destructases are enzymes produced by some resistant bacteria that inactivate tetracycline antibiotics.[8][9] Small molecules, such as anhydrotetracycline (aTC) and its analogues, have been developed as competitive inhibitors of these enzymes.[8][10] By blocking the active site of the destructase, these inhibitors prevent the degradation of the tetracycline antibiotic, thereby restoring its activity.[8]
Table 3: Restoration of Tigecycline Activity by a Tetracycline Destructase Inhibitor (InC58) against Resistant E. coli
| Bacterial Strain | MIC of Tigecycline Alone (mg/L) | MIC of Tigecycline + InC58 (4 mg/L) | Fold Reduction in MIC | Interaction | Reference |
| E. coli expressing Tet(X4) | 32 | 2 | 16 | Synergy | [11] |
Section 3: Synergistic Effects in Cancer Therapy
Recent research has unveiled the potential of tetracyclines, particularly doxycycline, as adjuncts in cancer therapy. They have been shown to synergize with conventional chemotherapeutic agents and target cancer stem cells.
Combination with Doxorubicin in Prostate Cancer
The combination of doxycycline and doxorubicin has been found to have a synergistic effect on castration-resistant prostate cancer cells.[12] The combination significantly enhances apoptosis (programmed cell death) compared to either drug used alone.[12]
Table 4: Enhanced Apoptosis in PC3 Prostate Cancer Cells with Doxycycline and Doxorubicin Combination
| Treatment Group | Concentration | Percentage of Apoptotic Cells | Interaction | Reference |
| Control | - | 4.1% ± 0.5% | - | [12] |
| Doxycycline (DC) | 10 µM | 11.2% ± 1.1% | - | [12] |
| Doxorubicin (DOX) | 0.2 µM | 15.6% ± 1.3% | - | [12] |
| DC + DOX | 10 µM + 0.2 µM | 35.4% ± 2.2% | Synergy | [12] |
Signaling Pathways in Anticancer Synergy
Tetracyclines exert their anticancer effects through multiple mechanisms, including the inhibition of mitochondrial protein synthesis and the modulation of key signaling pathways involved in cell proliferation, metastasis, and survival.[13][14] When combined with other anticancer drugs, these effects can be potentiated. A recent study has also implicated tetracyclines in enhancing T-cell mediated antitumor immunity.[15]
Caption: Tetracycline's synergistic anticancer effects are mediated through various cellular mechanisms and signaling pathways.
Section 4: Experimental Protocols
The assessment of synergistic interactions is crucial for the development of effective combination therapies. The checkerboard assay is a standard in vitro method for this purpose.
Checkerboard Assay Protocol
The checkerboard assay involves a two-dimensional dilution of two antimicrobial agents to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[16][17]
-
Preparation of Reagents: Stock solutions of the test drugs are prepared at a concentration significantly higher than the expected MIC. A standardized inoculum of the test microorganism is prepared (e.g., 0.5 McFarland standard).
-
Plate Setup: In a 96-well microtiter plate, Drug A is serially diluted along the x-axis (columns), and Drug B is serially diluted along the y-axis (rows). This creates a matrix of varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that inhibits visible microbial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the interaction.
Caption: Workflow of the checkerboard assay to determine drug synergy.
References
- 1. Structure-Based Design of Bisubstrate Tetracycline Destructase Inhibitors that Block Flavin Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Potential of Antibiotics with Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of four tetracycline analogues against Candida albicans in vitro: potentiation by amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Small molecule inhibitors to prevent tetracycline resistance | Washington University Office of Technology Management [tech.wustl.edu]
- 9. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-based inhibitors of tetracycline destructases | Poster Board #1935 - American Chemical Society [acs.digitellinc.com]
- 11. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Navigating the Challenges of MRSA: A Comparative Look at Tetracycline Antibiotics
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings, necessitating a continuous search for effective antimicrobial agents. While novel compounds are under investigation, a comprehensive understanding of established antibiotics is crucial for informed therapeutic decisions. This guide provides a comparative overview of the anti-MRSA activity of tetracycline antibiotics, with a focus on doxycycline and minocycline, in light of the limited available data on the novel compound, Tetromycin B.
A Note on this compound: Initial inquiries into the anti-MRSA activity of this compound, an unusual tetronic acid-structured antibiotic, have revealed a scarcity of publicly available research data. While it is reported to have efficacy against MRSA, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs), and comprehensive experimental studies comparing it with other antibiotics are not readily accessible. Therefore, a direct and detailed comparison as requested is not feasible at this time.
This guide will proceed by focusing on well-documented tetracycline antibiotics that are frequently considered in the context of MRSA treatment.
Comparative Anti-MRSA Activity of Selected Antibiotics
The in vitro efficacy of an antibiotic against MRSA is primarily determined by its Minimum Inhibatory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. The following table summarizes the MIC values for several key antibiotics against MRSA, providing a basis for comparison of their in vitro activity.
| Antibiotic | Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Activity Against MRSA |
| Doxycycline | Tetracycline | 0.5 - 1 | 1 - 4 | Generally effective against community-associated MRSA (CA-MRSA) strains. |
| Minocycline | Tetracycline | 0.25 - 1 | 1 - 4 | Often more potent in vitro against MRSA compared to doxycycline. |
| Vancomycin | Glycopeptide | 1 | 2 | A standard therapy for serious MRSA infections, though concerns about rising MICs exist. |
| Linezolid | Oxazolidinone | 1 - 2 | 2 - 4 | An important alternative for treating MRSA infections, including those with reduced vancomycin susceptibility. |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of tested isolates, respectively. These values can vary depending on the specific MRSA strains and testing methodologies.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the anti-MRSA activity of antibiotics.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the minimum concentration of an antibiotic that inhibits the growth of a specific bacterium.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions. A positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria) are included. The plate is incubated at 35°C for 16-20 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Workflow Diagram:
Caption: Workflow for conducting a time-kill assay.
Methodology:
-
Preparation: Tubes containing CAMHB with the antibiotic at various concentrations (typically multiples of the MIC) and a growth control tube (no antibiotic) are prepared.
-
Inoculation: Each tube is inoculated with a standardized MRSA suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on Mueller-Hinton agar. The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The CFU/mL is calculated for each time point and antibiotic concentration. The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
Mechanism of Action: Tetracyclines
Tetracyclines exert their antibacterial effect by inhibiting protein synthesis in bacteria. This mechanism is crucial for their bacteriostatic action against a wide range of bacteria, including MRSA.
Signaling Pathway Diagram:
Caption: Mechanism of action of tetracycline antibiotics.
Description:
Tetracyclines passively diffuse through porins in the bacterial outer membrane and are then actively transported across the cytoplasmic membrane into the bacterial cell. Once inside, they bind reversibly to the 30S ribosomal subunit. This binding physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. By preventing the addition of new amino acids to the growing peptide chain, tetracyclines effectively halt protein synthesis, leading to the inhibition of bacterial growth and replication.
A Comparative Guide to the Bioactivity of Tetromycin B and Kijanimicin
In the landscape of antibiotic research, the exploration of novel chemical scaffolds with potent biological activity is paramount for overcoming the challenge of antimicrobial resistance. This guide provides a detailed comparison of two such compounds, Tetromycin B and Kijanimicin, focusing on their structural classes, biological activities, and mechanisms of action. This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive overview based on available experimental data.
Structural and Functional Overview
This compound is a member of the tetronic acid class of antibiotics. These compounds are characterized by a β-keto-γ-butyrolactone motif and are known to exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, and cytotoxic effects.[1] this compound has been specifically noted for its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.
Kijanimicin belongs to the spirotetronate class of antibiotics, a group of complex polyketides with potent and diverse biological activities.[2] Spirotetronates are recognized for their significant antibacterial and antitumor properties.[2][3][4] Kijanimicin, produced by Actinomadura kijaniata, possesses a broad spectrum of activity against Gram-positive bacteria and anaerobes, and also demonstrates antitumor and antimalarial properties.[5][6]
Quantitative Biological Activity
A direct comparison of the biological potency of this compound and Kijanimicin is hampered by the limited availability of quantitative data for this compound in the public domain. However, extensive data for Kijanimicin's activity is available and is presented below.
Table 1: Antibacterial and Antifungal Activity of Kijanimicin
| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Propionibacterium acnes | 0.86 |
| Bacillus subtilis | < 0.13 |
| Enterobacter sp. | 64 |
| Trichophyton sp. | 17.5 |
| Microsporum sp. | 17.5 |
Data sourced from Waitz, J.A., et al. (1981).
Table 2: Antitumor Activity of Kijanimicin and other Spirotetronates
| Compound | Cell Line | IC50 (µM) |
| Kijanimicin | Leukemia P388 | Data not available |
| Melanoma | Data not available | |
| Tetrocarcin Q | A549 (Lung carcinoma) | 1.6 |
| HCT-116 (Colon carcinoma) | 1.9 | |
| MCF-7 (Breast adenocarcinoma) | 2.5 | |
| K562 (Chronic myelogenous leukemia) | 1.8 | |
| HL-60 (Promyelocytic leukemia) | 1.5 |
Mechanisms of Action
This compound (as a Tetronic Acid Antibiotic): The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, tetronic acid derivatives are known to act as enzyme inhibitors.[1] Their metal-chelating properties may also contribute to their biological activity. Some tetronic acids, like abyssomicin C, which also contains a spirotetronate structure, are known to inhibit bacterial enzymes essential for survival.
Kijanimicin (as a Spirotetronate Antibiotic): The mechanism of action for kijanimicin is also not definitively established. However, members of the spirotetronate class have been shown to have various mechanisms. For instance, abyssomicin C, a spirotetronate, inhibits the para-aminobenzoic acid (pABA) biosynthesis pathway, which is crucial for bacterial folate synthesis.[3] Other spirotetronates, like tetrocarcin A, have been found to induce apoptosis in cancer cells by interfering with the Bcl2 pathway.[2] Given the structural complexity of kijanimicin, it may act on multiple cellular targets.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound and Kijanimicin are not extensively published. However, standard methodologies are employed to determine their biological activities.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of an antibiotic is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density (typically 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The inoculated microtiter plate is incubated at a temperature and duration suitable for the specific bacterium (e.g., 35-37°C for 16-20 hours for most common bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Anticancer Activity: MTT Assay
The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined as the concentration that reduces cell viability by 50%.
Visualizations
Experimental Workflow Diagrams
Caption: General workflows for determining Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50).
Postulated Mechanism of Action for Spirotetronates
Caption: Postulated mechanisms of action for spirotetronate antibiotics like kijanimicin.
Conclusion
Both this compound and Kijanimicin represent promising classes of antibiotics with significant biological activities. Kijanimicin, a spirotetronate, demonstrates a broad spectrum of potent antibacterial and antifungal activities, and its class is known for antitumor effects. The lack of publicly available quantitative data for this compound, a tetronic acid antibiotic, currently limits a direct comparative assessment of its potency. Further research to generate and publish this data for this compound is crucial to fully understand its therapeutic potential and how it compares to other novel antibiotic classes. The diverse mechanisms of action exhibited by these classes of compounds underscore the importance of continued exploration of natural products in the search for new and effective therapeutic agents.
References
- 1. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of tetracycline analogs against multidrug-resistant and extensive drug resistance clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Mechanism of decrease of protein synthesis by sodium cyanate in murine P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Redox effects and cytotoxic profiles of MJ25 and auranofin towards malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tetromycin B: A Comparative Analysis Against Novel Antibiotics Zosurabalpin and Gepotidacin
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of antimicrobial resistance necessitates a continuous search for and evaluation of new antibacterial agents. This guide provides a comparative analysis of Tetromycin B, a tetronic acid-structured antibiotic, against two novel antibiotics, Zosurabalpin and Gepotidacin, which are in late-stage development. This objective comparison is supported by available experimental data on their mechanisms of action, antimicrobial spectra, and in vitro efficacy.
Introduction to the Antibiotics
This compound is a member of the tetronic acid class of antibiotics and has demonstrated efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). Tetronic acids are a class of polyketide natural products characterized by a β-keto-γ-butyrolactone ring. While specific data on this compound is limited, this guide will utilize available information on its class and known anti-MRSA activity for a representative comparison.
Zosurabalpin is a first-in-class tethered macrocyclic peptide antibiotic that has shown potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen according to the World Health Organization. Its novel mechanism of action targets the transport of lipopolysaccharide (LPS) to the bacterial outer membrane.
Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. It has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including the causative agents of uncomplicated urinary tract infections (uUTI) and gonorrhea.
Mechanism of Action
The distinct mechanisms of action of these three antibiotics are crucial to understanding their potential roles in combating antimicrobial resistance.
This compound (and Tetronic Acids): The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, tetronic acid antibiotics are known to interfere with bacterial cellular processes.
Zosurabalpin: Zosurabalpin employs a novel mechanism that disrupts the outer membrane of Gram-negative bacteria. It inhibits the LptB2FGC complex, which is essential for transporting lipopolysaccharide (LPS) from the inner membrane to the outer membrane. This inhibition leads to the accumulation of LPS in the periplasm, causing cellular stress and ultimately bacterial death.
Gepotidacin: Gepotidacin is a bacterial topoisomerase inhibitor. It uniquely interacts with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, enzymes critical for DNA replication, repair, and recombination. By inhibiting these enzymes, gepotidacin prevents bacterial DNA from unwinding and separating, leading to a halt in replication and cell death.
Comparative In Vitro Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Zosurabalpin and Gepotidacin against their target pathogens. Due to the limited availability of specific MIC data for this compound, a representative placeholder is included to illustrate how it would be compared.
Table 1: Minimum Inhibitory Concentration (MIC) of Zosurabalpin against Acinetobacter baumannii
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Carbapenem-Resistant A. baumannii (CRAB) | 129 | 0.12 - 1.0 | - | 1.0 | [1] |
| Acinetobacter spp. (China) | 150 | 0.015 - 8 | 0.12/0.25 | 0.5/1.0 | [2] |
| *Values in Cation-Adjusted Mueller-Hinton Broth supplemented with 20% Horse Serum / 20% Human Serum, respectively. |
Table 2: Minimum Inhibitory Concentration (MIC) of Gepotidacin against Various Pathogens
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Neisseria gonorrhoeae | 252 | 0.032 - 4 | 0.5 | 1 | [3] |
| Neisseria gonorrhoeae | 25 | - | 0.12 | 0.25 | [4] |
| Staphylococcus aureus (including MRSA) | 50 | - | - | 0.5 | [5] |
| Streptococcus pneumoniae | 50 | - | - | 0.5 | [5] |
| Escherichia coli | 25 | - | - | 4 | [5] |
Table 3: Representative Minimum Inhibitory Concentration (MIC) Data for Tetronic Acid Antibiotics against Staphylococcus aureus
| Compound | Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound (representative) | MRSA | - | Data not available | Data not available | Data not available | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antimicrobial agents. The following are generalized protocols for determining Minimum Inhibitory Concentration (MIC) and conducting time-kill assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test antibiotic (e.g., this compound, Zosurabalpin, Gepotidacin) stock solution.
- Sterile 96-well microtiter plates.
- Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium.
- Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
- Positive control (broth with inoculum, no antibiotic) and negative control (broth only) wells.
2. Procedure:
- Perform serial two-fold dilutions of the antibiotic in the microtiter plate using the broth medium.
- Inoculate each well (except the negative control) with the standardized bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Read the plates visually or with a plate reader to determine the lowest concentration of the antibiotic that completely inhibits visible growth. This concentration is the MIC.
Time-Kill Assay
This assay provides information on the rate and extent of bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation of Materials:
- Test antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).
- Standardized bacterial inoculum in the logarithmic phase of growth (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL).
- Appropriate broth medium (e.g., CAMHB).
- Sterile tubes or flasks for incubation.
- Growth control (inoculum without antibiotic).
- Sterile saline or phosphate-buffered saline (PBS) for dilutions.
- Agar plates for colony counting.
2. Procedure:
- Add the standardized bacterial inoculum to tubes containing the different concentrations of the antibiotic and to the growth control tube.
- Incubate all tubes at 35-37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline or PBS.
- Plate a defined volume of each dilution onto agar plates.
- Incubate the plates at 35-37°C for 18-24 hours.
- Count the number of colonies to determine the CFU/mL at each time point.
- Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[6]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of the novel antibiotics and the experimental workflows.
Caption: Mechanism of action of Zosurabalpin.
Caption: Mechanism of action of Gepotidacin.
Caption: Experimental workflow for in vitro testing.
References
- 1. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Panel Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 5. In vitro activities of telithromycin against Staphylococcus aureus biofilms compared with azithromycin, clindamycin, vancomycin and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tetromycin B
For researchers, scientists, and drug development professionals, the responsible handling and disposal of antibiotics like Tetromycin B, a member of the tetracycline class, are paramount to ensure laboratory safety and mitigate environmental contamination. Improper disposal can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as protocols may vary.[1] When handling this compound in its pure form (powder) or in concentrated solutions, appropriate personal protective equipment (PPE) is required.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[3] |
| Eye Protection | Safety goggles with side shields | To protect eyes from dust particles and splashes.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities of powder or if there is a risk of dust formation.[5][6] | To avoid inhalation of the powder, which can cause respiratory irritation.[3] |
This data is synthesized from multiple safety data sheets for Tetracycline hydrochloride.[7][3][4][5][6]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (e.g., pure compound, stock solution, or in used culture media).
1. Pure this compound (Powder) and Concentrated Stock Solutions:
-
Collection:
-
Carefully collect the this compound powder or concentrated solution in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9] The label should read "Hazardous Waste: this compound" or as required by your institution.
-
Store the container in a designated, secure area for chemical waste, away from incompatible materials.
-
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
2. Dilute this compound in Culture Media:
The heat sensitivity of tetracyclines allows for degradation through autoclaving.[1][8]
-
Decontamination:
-
Post-Autoclave Disposal:
-
After confirming a successful autoclave run, and if no other hazardous chemicals are present, the autoclaved media may be permitted for drain disposal, depending on institutional policies.[1] Always verify with your local EHS guidelines before pouring any substance down the drain.
-
3. Contaminated Labware (e.g., pipette tips, flasks):
-
Decontamination:
-
Submerge contaminated, non-disposable labware in a suitable disinfectant or autoclave them.
-
For disposable labware, collect it in a biohazard bag and decontaminate by autoclaving.
-
-
Disposal: After decontamination, the labware can typically be disposed of as regular laboratory waste, unless institutional policies state otherwise.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information from safety data sheets. The key "experiment" in this context is the heat inactivation of tetracycline via autoclaving, a widely accepted method for decontaminating antibiotic-containing culture media.[1][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tetromycin B in a laboratory setting. Adherence to these procedures is essential for personal safety and to ensure the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable gown• Chemical splash goggles• Face shield• Use of a certified chemical fume hood is required. If not available, an N95 or higher-rated respirator is mandatory. |
| Preparing Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work should be performed within a certified chemical fume hood. |
| Handling Solutions (In-vitro & In-vivo) | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use. All PPE should be removed and disposed of properly before leaving the laboratory.
Safe Handling and Experimental Protocols
2.1. General Handling
-
Work Area Designation: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Material Preparation: Before beginning any procedure, gather all necessary equipment, including spatulas, weigh boats, appropriate solvents (e.g., DMSO, DMF, Ethanol, Methanol), and waste containers.[2]
-
Aseptic Technique: When working with cell cultures, employ sterile techniques to prevent contamination of your experiment and the laboratory environment.
2.2. Protocol for Preparing a Stock Solution
-
Don PPE: Wear the appropriate PPE for handling solid chemicals as outlined in the table above.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solubilization: Transfer the powder to a sterile conical tube or volumetric flask. Add the appropriate solvent incrementally and vortex or sonicate until the solid is completely dissolved.
-
Sterilization: If for use in cell culture, sterile filter the solution through a 0.22 µm filter into a sterile container.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store at -20°C for long-term stability.
Disposal Plan
The disposal of this compound and associated waste must be handled in accordance with institutional and local regulations for chemical waste.
3.1. Waste Segregation
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and other disposable items. These should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, contaminated media, and buffers should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
Sharps Waste: Contaminated needles, syringes, and broken glass should be disposed of in a designated sharps container.
3.2. Decontamination
-
Work Surfaces: All work surfaces should be decontaminated at the end of each procedure using an appropriate disinfectant, such as 70% ethanol, followed by a thorough cleaning with a suitable detergent.
-
Equipment: Reusable equipment should be decontaminated by soaking in a suitable disinfectant solution before washing.
Visual Workflows
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
